Methenolone acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-QWQRBHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963004 | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-05-9 | |
| Record name | Methenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Methenolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its core biological pathways and experimental workflows.
Introduction
This compound, commonly known under trade names like Primobolan, was first introduced for medical use in 1961.[1] It is a synthetic androstane steroid, specifically 1-methyl-5α-androst-1-en-17β-ol-3-one 17β-acetate.[1] Unlike many other oral AAS, this compound is not 17α-alkylated, which is associated with reduced hepatotoxicity.[2] Its primary medical applications have included the treatment of anemia resulting from bone marrow failure and muscle wasting diseases.[1][3] The drug is recognized for its moderate anabolic effects and weak androgenic properties, which has also led to its non-medical use for physique and performance enhancement.[1]
Mechanism of Action
This compound exerts its effects primarily by acting as an agonist for the androgen receptor (AR).[1] As a DHT derivative, it does not undergo aromatization to estrogen, which eliminates the risk of estrogen-related side effects such as gynecomastia and significant water retention.[4]
The core mechanism involves the following steps:
-
Androgen Receptor Binding: this compound diffuses into target cells, such as muscle cells, and binds to the androgen receptor in the cytoplasm.[4]
-
Nuclear Translocation and Gene Transcription: This binding event initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[4]
-
Protein Synthesis and Nitrogen Retention: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis, a crucial element for muscle growth and repair.[4] Furthermore, it enhances nitrogen retention within the muscles, fostering a positive nitrogen balance that is essential for an anabolic state.[4]
-
Erythropoiesis Stimulation: Like many other anabolic steroids, this compound can stimulate the production of red blood cells, a process known as erythropoiesis.[4]
References
Methenolone Acetate and its Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the binding affinity of Methenolone Acetate to the androgen receptor (AR). This compound, a synthetic anabolic-androgenic steroid (AAS), is a prodrug that is hydrolyzed in the body to its active form, Methenolone.[1] The physiological effects of Methenolone are mediated through its interaction with the androgen receptor, a ligand-activated transcription factor crucial in various physiological processes.[1][2] This document details the quantitative binding affinity of Methenolone, outlines the experimental protocols for its determination, and illustrates the downstream signaling pathways initiated upon receptor activation.
Introduction
This compound is a dihydrotestosterone (DHT) derivative characterized by its moderate anabolic and weak androgenic properties.[1][3] Its mechanism of action is contingent upon its conversion to Methenolone, which then serves as an agonist for the androgen receptor.[1] The binding of Methenolone to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[1] Within the nucleus, the Methenolone-AR complex binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for the anabolic effects of the steroid.[1][4] Understanding the precise binding affinity and subsequent signaling cascade is paramount for the development of selective androgen receptor modulators (SARMs) and for elucidating the full therapeutic and toxicological profile of Methenolone.
Quantitative Analysis of Androgen Receptor Binding Affinity
The binding affinity of Methenolone to the androgen receptor has been quantified relative to other anabolic steroids. The following table summarizes the relative binding affinity (RBA) of Methenolone in different tissues and species, as determined by competitive binding assays against the synthetic androgen Methyltrienolone (R1881). It is important to note that the data presented is for Methenolone, the active metabolite of this compound.
| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) | Reference |
| Methenolone | Skeletal Muscle | Rat | 58 | [1] |
| Methenolone | Skeletal Muscle | Rabbit | 54 | [1] |
| Methenolone | Prostate | Rat | 44 | [1] |
Experimental Protocols
The determination of the binding affinity of Methenolone to the androgen receptor is typically achieved through competitive binding assays. These assays measure the ability of a test compound (Methenolone) to displace a radiolabeled or fluorescently labeled ligand from the androgen receptor.
Radioligand Competitive Binding Assay
This protocol outlines a standard radioligand competition assay to determine the relative binding affinity of a compound for the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.[5]
-
Radioligand: [³H]-Methyltrienolone (R1881), a potent synthetic androgen.[5]
-
Test Compound: Methenolone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Receptor: Homogenize rat prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol, which contains the androgen receptor.[5]
-
Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound (Methenolone). Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled R1881 (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard.
Fluorescence Polarization (FP) Competition Assay
This is a high-throughput, homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR-LBD.
Materials:
-
Recombinant Androgen Receptor Ligand-Binding Domain (AR-LBD).
-
Fluorescent Androgen Ligand (e.g., Fluormone™ AL Green). [6]
-
Test Compound: Methenolone.
-
Assay Buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents: Prepare a solution of the AR-LBD and the fluorescent androgen ligand in the assay buffer.
-
Dispensing Reagents: Dispense the test compound at various concentrations into the wells of a microplate.
-
Incubation: Add the AR-LBD/fluorescent ligand complex to the wells containing the test compound. Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is bound to the larger AR-LBD, it tumbles slowly, resulting in high polarization. When displaced by a competitor, the free fluorescent ligand tumbles rapidly, leading to low polarization.[6]
-
Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The interaction of Methenolone with the androgen receptor initiates a cascade of intracellular events, leading to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the classical androgen receptor signaling pathway and the general workflow of a competitive binding assay.
Classical Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway initiated by Methenolone.
Experimental Workflow for Competitive Binding Assay
Caption: General workflow for a competitive androgen receptor binding assay.
Conclusion
This compound, through its active metabolite Methenolone, exerts its anabolic effects by binding to and activating the androgen receptor. The quantitative data indicate a significant binding affinity, which is modulated by the tissue type. The experimental protocols provided offer robust methods for quantifying this interaction. The elucidation of the AR signaling pathway and the principles of binding assays are fundamental for the continued research and development of androgens and selective androgen receptor modulators in various therapeutic areas. This guide serves as a foundational resource for professionals engaged in the study of androgen receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. dot | Graphviz [graphviz.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Anabolic Effects of Methenolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with purported muscle-building and performance-enhancing properties.[1][2] This technical guide provides a comprehensive overview of the in-vitro methodologies and known molecular mechanisms underlying the anabolic effects of this compound on skeletal muscle cells. While specific quantitative in-vitro studies on this compound are limited in publicly available literature, this document synthesizes the established principles of androgen action, data from comparative studies on other AAS, and detailed hypothetical experimental protocols to serve as a resource for researchers in the field. The primary mechanism of action for this compound is its binding to and activation of the androgen receptor (AR), which leads to an increase in protein synthesis and a positive nitrogen balance, crucial for muscle growth.[1][3] This guide will detail the experimental procedures to quantify these effects, explore the associated signaling pathways, and present available comparative data to contextualize the anabolic potential of this compound.
Molecular Mechanism of Action
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] As a derivative of DHT, this compound is not aromatized into estrogenic compounds, which minimizes estrogen-related side effects.[1]
The key steps in the molecular mechanism are:
-
Ligand Binding: this compound, or its active form methenolone, diffuses across the cell membrane and binds to the AR located in the cytoplasm of muscle cells.
-
Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the Methenolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Increased Protein Synthesis: This binding event modulates the transcription of genes involved in protein synthesis, leading to an increase in the production of muscle proteins and subsequent muscle hypertrophy.[1]
-
Nitrogen Retention: By promoting protein synthesis, this compound helps to maintain a positive nitrogen balance within the muscle cells, an essential state for anabolism.[1]
Quantitative Data on In-Vitro Anabolic Effects
Table 1: Relative Binding Affinity of Methenolone to the Androgen Receptor
The following table summarizes data from a study by Saartok et al. (1984), which determined the relative binding affinity (RBA) of various steroids for the androgen receptor in rat skeletal muscle. The RBA is expressed relative to the binding of a reference compound.
| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle |
| Methyltrienolone (R1881) | 100 |
| Methenolone | 75 |
| Nandrolone | 80 |
| Testosterone | 40 |
| Dihydrotestosterone (DHT) | 30 |
Data is derived from competitive binding assays and indicates the potency of a compound to displace a radiolabeled ligand from the androgen receptor. A higher RBA suggests a stronger binding to the receptor, which is generally correlated with greater anabolic potential.[4][5][6]
Experimental Protocols
The following are detailed, representative protocols for key in-vitro experiments to assess the anabolic effects of this compound. These are based on established methodologies for studying AAS in muscle cell culture models like C2C12 or L6 myoblasts.
Androgen Receptor Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.
Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor in a competitive assay with a radiolabeled androgen.
Materials:
-
Rat skeletal muscle tissue
-
Cytosol extraction buffer
-
Radiolabeled androgen (e.g., [³H]-methyltrienolone)
-
This compound
-
Scintillation cocktail and counter
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from rat skeletal muscle tissue.
-
Competitive Binding: Incubate the cytosolic fraction with a constant concentration of the radiolabeled androgen and varying concentrations of this compound.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., charcoal-dextran).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) and subsequently the Ki value.
Myoblast Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of myoblasts into myotubes.
Objective: To quantify the effect of this compound on the myogenic differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)
-
Immunofluorescence staining reagents and microscope
Methodology:
-
Cell Culture: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induction of Differentiation: Induce differentiation by switching to differentiation medium.
-
Treatment: Treat the cells with varying concentrations of this compound in the differentiation medium.
-
Incubation: Incubate the cells for a period of 3-5 days to allow for myotube formation.
-
Quantification of Differentiation:
-
Morphological Analysis: Capture images of the cells and quantify the fusion index (percentage of nuclei within myotubes).
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of myogenic marker genes (e.g., MyoD, myogenin).[7][8]
-
Protein Expression Analysis: Perform immunofluorescence staining or Western blotting for myogenic proteins (e.g., myosin heavy chain).
-
Protein Synthesis Assay
This protocol details a method to measure the rate of protein synthesis in muscle cells treated with this compound.
Objective: To quantify the effect of this compound on the rate of protein synthesis in L6 myotubes.
Materials:
-
L6 myotubes (differentiated from L6 myoblasts)
-
Treatment medium (serum-free DMEM)
-
This compound
-
Radiolabeled amino acid (e.g., [³H]-leucine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Methodology:
-
Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.
-
Treatment: Treat the L6 myotubes with varying concentrations of this compound in serum-free medium.
-
Radiolabeling: Add a radiolabeled amino acid to the medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.
-
Protein Precipitation: Wash the cells and precipitate the proteins using ice-cold TCA.
-
Quantification: Lyse the cells and measure the radioactivity of the TCA-precipitated protein fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content and express the results as a percentage increase in protein synthesis compared to a vehicle-treated control.
Signaling Pathways and Visualizations
The anabolic effects of this compound are mediated through the androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and a typical experimental workflow.
Caption: this compound Anabolic Signaling Pathway.
Caption: In-Vitro Anabolic Effect Experimental Workflow.
Conclusion
This compound is a potent anabolic steroid that exerts its effects through the androgen receptor signaling pathway, leading to increased protein synthesis and a favorable environment for muscle growth. While direct quantitative in-vitro studies on its anabolic effects in muscle cell cultures are not extensively documented in publicly available literature, its strong binding affinity to the androgen receptor suggests a significant anabolic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the anabolic properties of this compound in a controlled laboratory setting. Further in-vitro research is warranted to fully elucidate the dose-dependent effects and the specific molecular targets of this compound in skeletal muscle cells, which will be invaluable for drug development and a deeper understanding of its physiological effects.
References
- 1. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 2. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 7. Regulation of myogenic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methenolone Acetate: A Technical Examination of its Influence on Nitrogen Retention and Protein Synthesis
For an audience of researchers, scientists, and drug development professionals.
Executive Summary
Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) recognized for its clinical applications in treating muscle-wasting conditions.[1] Its mechanism of action, centered on the potentiation of nitrogen retention and the stimulation of muscle protein synthesis, provides a compelling model for therapeutic development in catabolic states. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth analysis of the molecular and physiological impacts of this compound. It details the underlying signaling pathways, presents available quantitative data, and outlines the experimental protocols used to ascertain its efficacy.
Core Mechanism of Action: Androgen Receptor Agonism
This compound exerts its physiological effects primarily by acting as an agonist for the androgen receptor (AR).[2] As a DHT derivative, it possesses a strong binding affinity for the AR in various tissues, including skeletal muscle.[3] Upon binding, the Methenolone-AR complex undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the cell nucleus.[4]
Within the nucleus, the activated complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[4] This binding event initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an upregulation in the transcription of genes involved in anabolic processes.[5] This genomic signaling cascade is the primary driver behind the observed increases in protein synthesis and nitrogen retention.[3] A key characteristic of this compound is its inability to aromatize into estrogen, which eliminates the potential for estrogenic side effects.[3]
References
Biotransformation and Metabolic Pathways of Methenolone Acetate in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically for conditions such as aplastic anemia.[1] Its use is, however, more prominent in the realm of sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[2] A thorough understanding of its biotransformation and metabolic fate in humans is crucial for both therapeutic monitoring and effective doping control. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, quantitative data on its metabolites, and detailed experimental protocols for their analysis.
Biotransformation and Metabolic Pathways
The metabolism of this compound is extensive, primarily occurring in the liver, and results in a variety of metabolites that are excreted in the urine, predominantly as glucuronide and sulfate conjugates.[3][4] The biotransformation process involves several key reactions:
-
Hydrolysis: The acetate ester at the C17 position is rapidly hydrolyzed to yield the active compound, methenolone.
-
Reduction of the A-ring: The 3-keto group and the double bond between C1 and C2 in the A-ring are subject to reduction. A major metabolic step is the reduction of the 3-keto group, leading to the formation of 3α-hydroxy metabolites.[5]
-
Oxidation of the 17-hydroxyl group: The 17β-hydroxyl group can be oxidized to a keto group.[3]
-
Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions, most notably at C6 and C16.[3]
The major urinary metabolite of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one.[3][6] Other significant metabolites include methenolone itself, 17-epimethenolone, and various hydroxylated and reduced derivatives.[3]
Visualized Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of this compound in humans.
Caption: Primary metabolic pathway of this compound in humans.
Quantitative Data on Metabolite Excretion
Quantitative analysis of this compound metabolites is essential for understanding its pharmacokinetic profile and for doping control purposes. The data presented below is summarized from various studies investigating the urinary excretion of methenolone and its metabolites following oral administration.
| Compound | Cumulative Urinary Excretion (% of ingested dose) | Detection Window | Reference |
| Methenolone | 1.63% | Up to 90 hours | [3] |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Major urinary metabolite | Detectable for at least 5 days | [6] |
Note: Detailed quantitative data on the percentage of each specific metabolite excreted is limited in the available literature. 3α-hydroxy-1-methylen-5α-androstan-17-one is consistently reported as the most abundant metabolite.
Experimental Protocols
The identification and quantification of this compound metabolites in human urine are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
Objective: To identify and quantify this compound and its metabolites in human urine.
1. Sample Preparation:
- Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave glucuronide conjugates. For sulfate conjugates, enzymatic hydrolysis with arylsulfatase or chemical solvolysis can be performed.
- Extraction: Adjust the pH of the hydrolyzed urine to 9-10 with a carbonate buffer. Perform liquid-liquid extraction (LLE) with 5 mL of n-pentane or solid-phase extraction (SPE) using a C18 cartridge.
- Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I and dithioerythritol) and heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless mode at 280°C.
- Oven Temperature Program: Initial temperature of 150°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-650) for identification and selected ion monitoring (SIM) for quantification.
3. Data Analysis:
- Metabolites are identified by comparing their retention times and mass spectra with those of certified reference materials.
- Quantification is performed by constructing a calibration curve using an internal standard (e.g., testosterone-d3).
LC-MS/MS Analysis Protocol
Objective: To detect and confirm the presence of this compound and its conjugated metabolites in human urine.
1. Sample Preparation:
- Direct Injection: For a rapid screening approach, urine samples can be diluted with the initial mobile phase (e.g., 1:10 v/v) and directly injected into the LC-MS/MS system.
- Solid-Phase Extraction (SPE): For increased sensitivity and cleaner extracts, pass 2 mL of urine through a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the analytes with methanol. Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
- Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or similar reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for methenolone and its metabolites should be optimized.
3. Data Analysis:
- The presence of a metabolite is confirmed by the detection of at least two specific MRM transitions at the correct retention time and with the expected ion ratio.
- Quantification is achieved using a calibration curve with an appropriate internal standard.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Methenolone, as an androgen, exerts its biological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor. This interaction initiates a signaling cascade that leads to changes in gene expression, resulting in the anabolic effects associated with the steroid.
Caption: Simplified androgen receptor signaling pathway for Methenolone.
Experimental Workflow for Metabolite Analysis
The following diagram outlines a typical workflow for the identification and quantification of this compound metabolites in urine.
Caption: General workflow for urinary steroid metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
The Pharmacokinetics of Oral Methenolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methenolone acetate (17β-acetoxy-1-methyl-5α-androst-1-en-3-one) is an orally administered anabolic steroid that has been utilized in clinical settings for conditions such as muscle wasting diseases and anemia.[1] Unlike many other oral anabolic steroids, it is not a 17α-alkylated compound, which contributes to a lower risk of hepatotoxicity.[2] Its anabolic activity is considered moderate, and it does not undergo aromatization to estrogenic compounds, thereby eliminating side effects such as gynecomastia and significant water retention.[2] A thorough understanding of its pharmacokinetic profile is essential for optimizing therapeutic applications and for its detection in sports doping control.
Pharmacokinetic Profile
Oral this compound is known for its rapid absorption and short half-life, necessitating frequent administration to maintain stable blood concentrations.[2]
Absorption and Distribution
Upon oral administration, this compound is readily absorbed from the gastrointestinal tract.[2] Due to its esterification at the 17β-hydroxyl group, it is somewhat protected from extensive first-pass metabolism in the liver. Methenolone has a very low affinity for human serum sex hormone-binding globulin (SHBG), which is approximately 16% of that of testosterone.[3]
Metabolism and Excretion
This compound undergoes significant metabolism prior to excretion. The primary route of elimination is through the urine in the form of various metabolites.[4] The parent compound, methenolone, has been detected in urine up to 90 hours after a single oral dose.[4] The cumulative urinary excretion of the parent steroid, however, accounts for only a small fraction of the ingested dose, approximately 1.63%.[4]
The biotransformation of this compound involves oxidation of the 17-hydroxyl group and reduction of the A-ring, with potential hydroxylation at other positions.[4] The major metabolite identified in human urine is 3α-hydroxy-1-methylen-5α-androstan-17-one.[4][5] Numerous other minor metabolites have also been characterized, primarily from the glucuronide fraction.[4]
Table 1: Qualitative Pharmacokinetic Parameters of Oral this compound
| Parameter | Description | Reference(s) |
| Absorption | Rapidly absorbed following oral administration. | [2] |
| Half-life | Approximately 6 hours. | [2] |
| Dosing Frequency | Typically requires daily or twice-daily dosing to maintain stable plasma levels. | [2] |
| Hepatotoxicity | Considered to have a mild risk of liver stress compared to 17α-alkylated oral steroids. | [2] |
Table 2: Identified Urinary Metabolites of this compound in Humans Following a 50 mg Oral Dose
| Metabolite | Fraction |
| Methenolone | Glucuronide |
| 3α-hydroxy-1-methylen-5α-androstan-17-one (Major Metabolite) | Glucuronide |
| 3α-hydroxy-1α-methyl-5α-androstan-17-one | Glucuronide |
| 17-epimethenolone | Glucuronide |
| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Glucuronide |
| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Glucuronide |
| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |
| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |
| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Glucuronide |
| Isomeric steroids with a 16α- or 16β-hydroxyl group | Sulfate |
| 1-methyl-5α-androst-1-en-3,17-dione | Free Steroid |
| Data sourced from Goudreault & Massé (1990).[4] |
Experimental Protocols
Human Metabolism Study Protocol
The following protocol is based on the study by Goudreault & Massé (1990) for the identification of urinary metabolites of this compound.[4]
-
Subjects and Dosing: Two healthy male volunteers were administered a single oral dose of 50 mg of this compound.
-
Urine Collection: Urine samples were collected over a period of time following administration.
-
Sample Preparation:
-
Urine samples were separated into glucuronide, sulfate, and free steroid fractions.
-
Enzymatic hydrolysis was performed to cleave the conjugates.
-
-
Analytical Method:
-
Metabolites were extracted from the urine samples.
-
The extracted steroids were derivatized to form TMS ether, TMS enol-TMS ether, and MO-TMS derivatives.
-
Analysis was conducted using gas chromatography/mass spectrometry (GC/MS) to identify the structure of the metabolites.
-
Signaling Pathway
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2]
Upon entering the cell, methenolone binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other anabolic processes.[2]
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Metenolone - Wikipedia [en.wikipedia.org]
- 4. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Methenolone Acetate Dosage Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is recognized for its moderate anabolic and weak androgenic properties.[1] While its primary clinical applications have been in treating anemia resulting from bone marrow failure, its use in research extends to understanding muscle growth, cell differentiation, and inflammatory responses.[1] This document provides detailed application notes and protocols for calculating and applying this compound dosages in various in-vitro experimental settings.
Data Presentation: Quantitative In-Vitro Data for this compound and its Metabolites
The following table summarizes the available quantitative data for this compound and its metabolites in different in-vitro models. It is important to note that specific dosage-response data for this compound in muscle cell hypertrophy and macrophage inflammation models is limited in publicly available literature. The data presented here is based on studies of its metabolites and related androgens.
| Compound | Cell Line/Assay | Concentration/Dosage | Observed Effect | Citation |
| This compound (and its metabolites) | BJ Human Fibroblast | Not specified | Non-cytotoxic | [2] |
| Metabolite 3 | T-cell Proliferation Assay | IC50 = 4.4 ± 0.01 µg/mL | Significant inhibition of T-cell proliferation | [2] |
| Metabolite 5 | T-cell Proliferation Assay | IC50 = 10.2 ± 0.01 µg/mL | Significant inhibition of T-cell proliferation | [2] |
| This compound (Substrate 1) | TNF-α Production Assay | Not specified | 62.5 ± 4.4% inhibition of TNF-α production | [2] |
| Metabolite 5 | TNF-α Production Assay | Not specified | 81.0 ± 2.5% inhibition of TNF-α production | [2] |
| Dihydrotestosterone (DHT) | C2C12 Myoblasts | Dose-dependent | Stimulation of proliferation and differentiation | [3] |
| Dihydrotestosterone (DHT) | C2C12-AR Myotubes | 100 nM | 20% increase in total protein content | [4] |
| Testosterone | C2C12 Myotubes | 1nM, 10nM, 100nM, 1µM | Dose-dependent increase in myotube diameter | [5] |
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
Objective: To prepare a sterile stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
In-Vitro Muscle Hypertrophy Assay using C2C12 Myotubes
Objective: To assess the anabolic effects of this compound on muscle cell hypertrophy by measuring myotube diameter in C2C12 cells. While direct dosage data for this compound is scarce, this protocol is based on studies using other androgens like testosterone and DHT.[4][5]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Microscope with imaging capabilities
-
Image analysis software
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.
-
Differentiation: Once confluent, aspirate the GM and replace it with DM to induce myotube formation. Culture the cells in DM for 4-6 days, replacing the medium every 48 hours.
-
Treatment: Prepare serial dilutions of this compound in DM from the stock solution. A suggested starting range, based on testosterone studies, could be 1 nM to 1 µM.[5] A vehicle control (DM with the same final concentration of DMSO) must be included.
-
Replace the medium in the differentiated myotube cultures with the prepared this compound-containing DM or vehicle control DM.
-
Incubate for 48-72 hours.
-
Fixation and Imaging: After the treatment period, wash the cells with PBS and fix them.
-
Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.
-
Analysis: Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment group. Calculate the average myotube diameter for each condition.
In-Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Prepare various concentrations of this compound in culture medium. A suggested starting range could be 1 µM to 50 µM. Add the diluted this compound or vehicle control to the cells and incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample from the standard curve to determine the level of NO production. Compare the NO levels in the this compound-treated groups to the LPS-only treated group.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: C2C12 Muscle Hypertrophy Assay Workflow.
Caption: Logical Relationship of this compound's Activities.
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
Protocol for dissolving Methenolone acetate for cell culture
Application Notes and Protocols
Topic: Protocol for Dissolving Methenolone Acetate for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2][3] It is utilized in research to investigate androgen receptor (AR) signaling pathways, muscle cell biology, and its potential therapeutic or toxicological effects in various cell models.[4] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a proper solubilization protocol is critical to ensure accurate and reproducible experimental results.
This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments. The recommended procedure involves creating a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in the cell culture medium.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Primobolan, Metenolone acetate | [3][5] |
| CAS Number | 434-05-9 | [1][3][6] |
| Molecular Formula | C₂₂H₃₂O₃ | [1][5][6] |
| Molecular Weight | 344.49 g/mol | [1][5][6] |
| Appearance | White to Off-White Solid | [1][2] |
| Solubility | DMSO: ≥ 3.6 mg/mL (10.45 mM) | [1][2] |
| Storage Temp. | Store powder at -20°C | [1][2] |
Experimental Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for cell culture applications.
Materials
-
This compound powder (CAS: 434-05-9)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of 10 mM Stock Solution
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 0.001 L × 344.49 g/mol × 1000 mg/g = 3.44 mg
-
-
Weighing: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C. The stock solution in DMSO is generally stable for up to 3 months at this temperature.[7]
Preparation of Working Solution
The concentrated stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1% (v/v) .[8][9]
Example: Preparing a 10 µM working solution:
-
Intermediate Dilution (Optional but Recommended): To achieve a low final concentration accurately, a serial dilution is recommended. For instance, first dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock to 495 µL of culture medium.
-
-
Final Dilution: Dilute the intermediate solution to the final working concentration.
-
To make a 10 µM working solution from the 100 µM intermediate, perform a 1:10 dilution. For example, add 100 µL of the 100 µM solution to 900 µL of culture medium.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. For a 1:1000 final dilution of the DMSO stock, the vehicle control would contain 0.1% DMSO.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the general mechanism of action for this compound.
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Simplified signaling pathway of this compound.[4]
References
- 1. This compound | 434-05-9 [chemicalbook.com]
- 2. This compound CAS#: 434-05-9 [m.chemicalbook.com]
- 3. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 5. Methenolone acetat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C22H32O3 | CID 252372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Methenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Methenolone acetate using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used therapeutically for conditions such as anemia due to bone marrow failure.[1] Due to its potential for misuse in sports to enhance performance and muscle mass, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including pharmaceutical preparations and biological samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids, offering high chromatographic resolution and specific detection.[4][5][6]
This application note details a comprehensive GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and expected results.
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of anabolic steroids in pharmaceutical products and are suitable for the analysis of this compound.[4][5]
Sample Preparation (for oil-based solutions and tablets)
2.1.1. Oil-Based Formulations
-
Sample Dilution: Accurately weigh a portion of the oil-based sample and dilute it with methanol to achieve an approximate final concentration of 50 µg/mL of this compound.[4]
-
Internal Standard Spiking: Add an internal standard (e.g., testosterone phenylpropionate or a deuterated analog) to the diluted sample to a final concentration of approximately 10 µg/mL.[4]
-
Homogenization: Vortex the solution for 30 seconds, followed by sonication for 10 minutes to ensure complete dissolution.[4][5]
-
Precipitation of Excipients: Centrifuge the sample at 3000 rpm for 5 minutes to precipitate any insoluble materials.[4]
-
Aliquoting: Carefully transfer the clear supernatant to an autosampler vial for GC-MS analysis.[4]
2.1.2. Tablet Formulations
-
Sample Weighing and Grinding: Weigh and finely grind a representative number of tablets to obtain a homogenous powder.
-
Extraction: Accurately weigh a portion of the powdered tablets and suspend it in methanol.
-
Homogenization: Vortex the suspension for 1 minute, followed by sonication for 15 minutes to ensure complete extraction of the active ingredient.
-
Internal Standard Spiking: Add an internal standard to the suspension.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Aliquoting: Transfer the clear supernatant to an autosampler vial for GC-MS analysis.
Derivatization (Optional but Recommended)
For improved volatility and thermal stability during GC-MS analysis, derivatization of this compound is recommended. Trimethylsilylation (TMS) is a common derivatization technique for steroids.
-
Evaporation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a robust starting point for the analysis of this compound.[4][5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC System or equivalent[4][5] |
| Mass Spectrometer | Agilent 5975C Mass Spectrometer or equivalent[4][5] |
| Injector | Splitless mode, 1.0 µL injection volume, 280°C[4][5] |
| Carrier Gas | Helium at a constant flow of 1.0-2.5 mL/min[4][5] |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent |
| Oven Program | Initial temp: 200°C, Ramp: 30°C/min to 250°C (hold 16 min), Ramp: 30°C/min to 300°C (hold 8.5 min)[5] |
| MS Interface Temp | 280°C[4][5] |
| Ion Source Temp | 230°C[4][5] |
| Ionization Energy | 70 eV[4][5] |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[4] |
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized below. Note that the retention time is dependent on the specific chromatographic conditions and column used.
| Parameter | Value | Reference |
| Molecular Weight | 344.5 g/mol | |
| Retention Time (approx.) | ~7.8 min (under HPLC conditions, GC-MS time will vary) | [2][3] |
| Quantification Ion (m/z) | 344 (M+) | Adapted from[4] |
| Qualifier Ions (m/z) | 284, 269, 124 | Adapted from[4][7] |
Note: The mass-to-charge ratios (m/z) are for the underivatized molecule and may differ upon derivatization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid this compound in food supplements [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methenolone Acetate
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantification of Methenolone acetate using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This information is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1] It is used medically for treating conditions such as anemia and osteoporosis, and is also illicitly used for performance enhancement in sports.[2] Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and dietary supplements, is crucial for ensuring product quality, safety, and for regulatory compliance. The RP-HPLC method detailed below offers a selective and precise approach for the analytical characterization of this compound.[2][3]
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the quantification of this compound is presented in the table below.[2][3]
| Parameter | Condition |
| HPLC System | UltiMateDionex 3000 SD liquid chromatograph or equivalent |
| Column | Kintex 5µm EVO C18 (100 × 4.6 mm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 240 nm |
| Retention Time | Methenolone: ~3.090 min, this compound: ~7.717 min |
Method Validation Summary
The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[3] The validation parameters are summarized below.
| Validation Parameter | Result |
| Specificity | No significant interfering peaks were observed at the retention time of this compound.[3] |
| Linearity Range | 0.0125 µg/mL to 0.1 µg/mL[3] |
| Accuracy | The method has been proven to be accurate.[3] |
| Precision | The method has been demonstrated to be precise.[3] |
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm Syringe Filters
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v) to achieve concentrations within the linearity range (0.0125 µg/mL to 0.1 µg/mL).
Preparation of Sample Solutions
The sample preparation method will vary depending on the matrix (e.g., tablets, oils, supplements). A general procedure for a solid dosage form is outlined below.
-
Sample Weighing: Accurately weigh and finely powder a representative number of tablets.
-
Extraction: Transfer a portion of the powdered sample, equivalent to a specific amount of this compound, into a volumetric flask. Add a suitable volume of methanol and sonicate for approximately 20 minutes to ensure complete extraction.[4]
-
Dilution: Dilute the extracted sample solution with the mobile phase to a concentration that falls within the calibration curve's range.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Signaling Pathways
As this application note describes an analytical chemistry method, there are no biological signaling pathways involved in the procedure itself. The provided workflow diagram illustrates the logical sequence of the experimental steps.
References
Application Notes and Protocols for Studying the Effects of Methenolone Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized in clinical settings for conditions such as anemia and muscle wasting.[1] It is also of interest in research for its potential anabolic effects on skeletal muscle. These application notes provide a comprehensive overview of the use of animal models, particularly rodents, to study the physiological and molecular effects of this compound on skeletal muscle. Detailed protocols for drug administration, and subsequent tissue analysis are provided to facilitate reproducible experimental design.
Animal Models
Rats are a commonly used and appropriate model for studying the effects of this compound due to their well-characterized physiology and the availability of standardized research methodologies.[2] Wistar or Sprague-Dawley strains are frequently employed.[3] The choice of sex may influence outcomes, as some studies have shown differential effects of AAS in male and female rats.[4]
Data Presentation: Summary of Quantitative Effects
The following tables summarize quantitative data from studies investigating the effects of Methenolone and its esters in animal models.
Table 1: Effects of Methenolone Enanthate on Organ and Body Weight in Rats [2]
| Parameter | Control Group (Male) | Methenolone Enanthate Group (Male) | Control Group (Female) | Methenolone Enanthate Group (Female) |
| Initial Body Weight (g) | 225.3 ± 10.1 | 224.8 ± 9.8 | 185.6 ± 7.5 | 186.1 ± 8.2 |
| Final Body Weight (g) | 310.5 ± 15.2 | 295.7 ± 12.9 | 220.4 ± 11.3 | 235.9 ± 10.5 |
| Heart Weight (g) | 1.05 ± 0.08 | 1.18 ± 0.11 | 0.85 ± 0.06 | 0.98 ± 0.09 |
| Left Ventricle Weight (g) | 0.68 ± 0.06 | 0.79 ± 0.08 | 0.55 ± 0.05 | 0.65 ± 0.07 |
*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.[2]
Table 2: Effects of Methenolone Enanthate on Femur Morphometry in Adolescent Rats
| Parameter | Control Group (Male) | Methenolone Enanthate Group (Male) | Control Group (Female) | Methenolone Enanthate Group (Female) |
| Femur Length (mm) | 34.2 ± 0.8 | 32.9 ± 0.7 | 32.5 ± 0.6 | 33.8 ± 0.9 |
| Femur Corpus Thickness (mm) | 4.8 ± 0.2 | 4.5 ± 0.3 | 4.3 ± 0.2 | 4.7 ± 0.3 |
| Femoral Cortex Thickness (mm) | 1.9 ± 0.1 | 1.8 ± 0.1 | 1.8 ± 0.1 | 2.0 ± 0.2* |
*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.
Signaling Pathways
This compound, as an androgen, exerts its effects primarily through the androgen receptor (AR). The following diagram illustrates the general signaling pathway of androgens in skeletal muscle, leading to muscle protein synthesis and hypertrophy.
Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in a rat model.
Experimental Workflow
Caption: Experimental Workflow for a this compound Study in Rats.
Protocol 1: Administration of this compound to Rats
1. Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, peanut oil)
-
Sterile glass vials
-
Syringes (1 mL) and needles (25-27 gauge for intraperitoneal or intramuscular injection)
-
70% ethanol
-
Analytical balance
2. Preparation of Dosing Solution (Example: 1 mg/mL):
-
In a sterile environment (e.g., laminar flow hood), accurately weigh 10 mg of this compound powder.
-
Aseptically transfer the powder to a sterile glass vial.
-
Add 10 mL of sterile vehicle to the vial.
-
Gently warm the vial and vortex until the powder is completely dissolved.
-
Store the solution at room temperature, protected from light.
3. Administration:
-
Accurately weigh the rat to determine the correct dose volume. For a 0.5 mg/kg dose in a 300g rat, the required dose is 0.15 mg, which corresponds to 0.15 mL of a 1 mg/mL solution.
-
Gently restrain the rat.
-
For intraperitoneal (IP) injection, locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the solution.
-
For intramuscular (IM) injection, the quadriceps or gluteal muscles are common sites.
-
Monitor the animal for any adverse reactions post-injection.
-
Repeat administration as per the experimental design (e.g., five times a week for four weeks).[2]
Protocol 2: Skeletal Muscle Tissue Collection and Processing
1. Euthanasia and Dissection:
-
Euthanize the rat using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the hindlimb muscles of interest (e.g., gastrocnemius, soleus, plantaris).
-
Carefully remove connective tissue and weigh the muscles.
-
For histology, embed a portion of the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.
-
For molecular analysis (Western blot, RT-qPCR), snap-freeze the remaining muscle tissue in liquid nitrogen and store at -80°C.
Protocol 3: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
1. Cryosectioning and Staining:
-
Cut 10 µm thick cross-sections from the OCT-embedded muscle samples using a cryostat at -20°C.
-
Mount the sections on glass slides.
-
For general morphology and CSA measurement, perform Hematoxylin and Eosin (H&E) staining.
-
For fiber typing, perform immunohistochemistry (IHC) using antibodies against different myosin heavy chain isoforms (e.g., Type I, IIa, IIx, IIb).
2. Image Acquisition and Analysis:
-
Capture images of the stained muscle sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to manually or semi-automatically outline individual muscle fibers and calculate their cross-sectional area.[5]
-
Measure at least 100-200 fibers per muscle sample to obtain a representative average CSA.[6]
Protocol 4: Western Blot Analysis of Protein Expression
1. Protein Extraction:
-
Homogenize the frozen muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Immunoblotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, phosphorylated-mTOR, phosphorylated-S6K1) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the effects of this compound on skeletal muscle in animal models. By employing these standardized methodologies, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of this anabolic agent and its potential therapeutic applications. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 2. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methenolone Acetate Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS). This document outlines its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in laboratory animal models.
Introduction
This compound, a derivative of dihydrotestosterone (DHT), is an orally administered anabolic steroid.[1][2][3] Its enanthate ester counterpart is administered via intramuscular injection.[4][5] Methenolone is recognized for its moderate anabolic effects and weak androgenic properties.[2] A key characteristic of Methenolone is its inability to aromatize into estrogen, which mitigates estrogen-related side effects such as gynecomastia and significant water retention.[1][6][7] In preclinical research, Methenolone is utilized to investigate its effects on muscle growth, body composition, and bone density.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the androgen receptor (AR).[1][7] As a DHT derivative, it binds to and activates the AR in various tissues, including skeletal muscle.[7][8] This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of specific target genes involved in muscle protein synthesis and other anabolic processes.[8][9] The activation of the AR by Methenolone leads to an increase in nitrogen retention within muscle cells, creating a positive nitrogen balance that is conducive to muscle growth and preservation.[1][7]
Signaling Pathway
The binding of Methenolone to the androgen receptor initiates a cascade of downstream signaling events that promote muscle hypertrophy. This includes the modulation of pathways involving insulin-like growth factor 1 (IGF-1) and Akt, which are critical regulators of muscle protein synthesis and cell growth.[9][10][11]
Pharmacokinetics
Limited specific pharmacokinetic data for this compound in preclinical models is publicly available. The following table summarizes known parameters, primarily for the enanthate ester.
| Parameter | Methenolone Enanthate (Intramuscular) | This compound (Oral) | Source(s) |
| Animal Model | General (not specified) | Not specified in preclinical models | [4][5] |
| Biological Half-life | ~10.5 days | Data not available | [4][5] |
| Cmax | Data not available | Data not available | |
| Tmax | Data not available | Data not available | |
| Bioavailability | Not applicable (IM) | Data not available |
Pharmacodynamics
Preclinical studies in rats have demonstrated the anabolic effects of Methenolone enanthate on body composition and protein synthesis.
| Parameter | Animal Model | Dosage | Duration | Key Findings | Source(s) |
| Body Weight | Growing female Wistar rats | 10 mg/kg, thrice weekly (IM) | 42 days | Significantly increased body weight compared to controls. | [12] |
| Body Composition | Growing female Wistar rats | 10 mg/kg, thrice weekly (IM) | 42 days | Significantly increased total body nitrogen, phosphorus, and potassium. | [12] |
| Muscle Protein Synthesis | Growing female Wistar rats | 10 mg/kg, thrice weekly (IM) | 42 days | Significantly increased rate of mixed skeletal muscle protein synthesis. | [12] |
| Bone Morphometry | Adolescent male and female rats | 0.5 mg/kg, 5 times/week (IP) | 4 weeks | Negative effect on femur length in males, positive effect in females. | [13] |
| Muscle Mass | Sheep | 100 mg/week | 12 weeks | Significant increase in latissimus dorsi muscle mass (+79.9%) when combined with electrical conditioning. | [14] |
Experimental Protocols
General Administration Protocols
Oral Administration (Gavage) of this compound in Rats:
-
Preparation of Dosing Solution:
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).[1][6]
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.[6]
-
Administer the dosing solution slowly.[13]
-
Carefully withdraw the needle and monitor the animal for any signs of distress.[6]
-
Intramuscular Injection of Methenolone Enanthate in Rats:
-
Preparation of Dosing Solution:
-
Injection Site:
-
The quadriceps or gluteal muscles of the hind limb are common injection sites.[11]
-
-
Injection Procedure:
-
Restrain the rat securely.
-
Use an appropriate needle size (e.g., 25-27 gauge).
-
Insert the needle into the target muscle and aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Experimental Workflow for Assessing Anabolic Effects
The following workflow outlines a typical preclinical study to evaluate the anabolic effects of this compound in a rat model.
Conclusion
This compound serves as a valuable tool in preclinical research for investigating the mechanisms of anabolic steroid action on muscle and bone. The protocols and data presented in these application notes provide a foundation for designing and executing robust in vivo studies. Researchers should adhere to ethical guidelines for animal research and carefully consider the appropriate administration route, dosage, and duration for their specific experimental objectives. Further research is warranted to fully elucidate the pharmacokinetic profile of oral this compound and its specific downstream signaling targets.
References
- 1. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Methenolone Enanthate Efficacy in Preventing MRONJ: A Randomized Trial on Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Bioactivity of Methenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] It is known for its moderate anabolic and weak androgenic effects.[1] The primary mechanism of action for this compound is its function as an agonist of the androgen receptor (AR).[1] This binding initiates a cascade of cellular events, leading to increased protein synthesis and nitrogen retention in muscle cells.[2][3] Understanding the bioactivity of this compound is crucial for research into its therapeutic potential and for the development of new androgenic compounds.
This document provides detailed protocols for three key in vitro assays to characterize the bioactivity of this compound: an Androgen Receptor (AR) Competitive Binding Assay, an AR Reporter Gene Assay, and a Cell Proliferation Assay.
Androgen Receptor Signaling Pathway
This compound, upon entering the cell, binds to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with androgens.
Caption: this compound Signaling Pathway.
Data Presentation
The following tables summarize key bioactivity data for this compound and other reference androgens.
Table 1: Relative Binding Affinity (RBA) to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA)¹ |
| Methyltrienolone (R1881) | 100 |
| Methenolone | 58 |
| Testosterone | 43 |
| Dihydrotestosterone (DHT) | 36 |
¹Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106. The RBA is relative to the synthetic androgen Methyltrienolone (R1881), which is set at 100.
Table 2: Androgen Receptor Activation (Reporter Gene Assay)
| Compound | EC₅₀ (nM)² |
| This compound | Data not available in searched literature |
| Dihydrotestosterone (DHT) | ~0.1 - 1 |
²EC₅₀ values can vary depending on the cell line and specific reporter construct used.
Table 3: Effect on Cell Proliferation
| Compound | Cell Line | Effect on Proliferation³ |
| This compound | LNCaP (Androgen-sensitive) | Data not available in searched literature |
| This compound | PC3 (Androgen-insensitive) | Data not available in searched literature |
| Dihydrotestosterone (DHT) | LNCaP (Androgen-sensitive) | Pro-proliferative at physiological concentrations |
| Dihydrotestosterone (DHT) | PC3 (Androgen-insensitive) | No significant effect |
³The effect of androgens on cell proliferation is dependent on the cell line and the concentration of the compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Caption: AR Competitive Binding Assay Workflow.
Materials:
-
Androgen Receptor (AR) source (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-Methyltrienolone (R1881))
-
This compound
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer.
-
Dilute the AR source and [³H]-R1881 to the desired concentrations in ice-cold assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the AR source, [³H]-R1881, and either buffer (for total binding), unlabeled R1881 (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Transfer the supernatant (containing the AR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.
Caption: AR Reporter Gene Assay Workflow.
Materials:
-
Mammalian cell line (e.g., HEK293, PC3)
-
AR expression vector
-
Reporter vector containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well plate in phenol red-free medium containing CS-FBS.
-
-
Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity against the log concentration of this compound to determine the EC₅₀ value.
-
Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of androgen-sensitive and androgen-insensitive cell lines.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP)
-
Androgen-insensitive cell line (e.g., PC3)
-
Cell culture medium (phenol red-free) supplemented with CS-FBS
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
-
Microplate reader
Protocol:
-
Cell Plating:
-
Plate LNCaP and PC3 cells in separate 96-well plates in their respective growth media.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with phenol red-free medium containing CS-FBS to reduce the influence of endogenous androgens.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Conclusion
The assays described in these application notes provide a robust framework for characterizing the bioactivity of this compound and other androgenic compounds. By determining its binding affinity to the androgen receptor, its ability to activate AR-mediated gene transcription, and its effects on cell proliferation, researchers can gain a comprehensive understanding of its biological function. This information is invaluable for both basic research and the development of novel therapeutics targeting the androgen signaling pathway.
References
Methenolone Acetate: Application Notes for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] It is utilized in clinical settings for certain medical conditions and is also known for its misuse in sports to enhance muscle mass and performance.[1][2] Accurate and reliable analytical methods are therefore crucial for the quality control of pharmaceutical formulations, the analysis of food supplements, and for doping control purposes.[1][3]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in key analytical techniques. It covers methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a protocol for stability testing.
Physicochemical Properties
A well-characterized reference standard is the foundation of any accurate analytical method. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 17β-acetoxy-1-methyl-5α-androst-1-en-3-one |
| Synonyms | Primobolan Acetate |
| Molecular Formula | C₂₂H₃₂O₃ |
| Molecular Weight | 344.49 g/mol |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Reverse-Phase HPLC with UV detection is a robust and widely used method for the quantification of this compound in pharmaceutical preparations and dietary supplements.[1][4]
Experimental Protocol: RP-HPLC-UV
This protocol is based on a validated method for the analytical characterization of this compound.[1][4]
3.1.1 Instrumentation and Chromatographic Conditions
3.1.2 Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.0125 µg/mL to 0.1 µg/mL).[1]
3.1.3 Sample Preparation (for Food Supplements)
-
Accurately weigh a portion of the homogenized sample.
-
Extract the analyte using methanol, employing vortexing and sonication to ensure complete dissolution.[5]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the prepared sample into the HPLC system.
3.1.4 Data Analysis
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standard solutions.
Figure 2: General workflow for HPLC-UV analysis of this compound.
Performance Data
The following table summarizes typical performance data for the HPLC-UV method.
Table 2: HPLC-UV Method Performance Data
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (this compound) | ~7.717 min | [1] |
| Retention Time (Methenolone) | ~3.090 min | [1] |
| Linearity Range | 0.0125 - 0.1 µg/mL | [1] |
| Accuracy (Recovery) | 99.8% - 100.4% |[1][4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in complex matrices like urine for anti-doping analysis.[6][7][8] Due to the low volatility of steroids, derivatization is often required.
Experimental Protocol: GC-MS
This protocol provides a general framework for the analysis of this compound and its metabolites.
4.1.1 Instrumentation and Chromatographic Conditions
-
System: Agilent 7890A GC coupled with a 5975C Mass Spectrometer or equivalent.[9]
-
Column: HP-5MS capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness).[9]
-
Carrier Gas: Helium.[9]
-
Injector Temperature: 280 °C.[9]
-
Injection Mode: Splitless.[9]
-
Oven Program: Initial temp 200°C, ramp at 30°C/min to 250°C (hold 16 min), ramp at 30°C/min to 300°C (hold 8.5 min).[9]
-
MS Interface Temperature: 280 °C.[9]
-
Ion Source Temperature: 230 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[9]
4.1.2 Sample Preparation and Derivatization (for Urine)
-
Hydrolysis: For conjugated metabolites, treat the urine sample with β-glucuronidase (e.g., from Helix pomatia).[7]
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Derivatization: Evaporate the extract to dryness and convert the analytes to their trimethylsilyl (TMS) ether derivatives to improve volatility and chromatographic behavior.[6]
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) before injection.
Figure 3: Workflow for GC-MS analysis of Methenolone metabolites.
Mass Spectrometric Data
For confirmation and quantification, specific ions are monitored. The major urinary metabolite of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one.[7]
Table 3: GC-MS Data for the Major Metabolite of this compound (as MO-TMS derivative)
| Analyte | Derivative | Monitored Ions (m/z) | Ion Type | Reference |
|---|
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Methoxime-Trimethylsilyl (MO-TMS) | 403, 372, 282 | [M]+, [M-31]+, [M-90-31]+ |[7] |
Stability Testing Protocol
Stability studies are essential to determine the shelf-life and appropriate storage conditions for the this compound reference standard. The protocol should be designed based on established guidelines.[10][11]
Protocol Outline
-
Attributes to Test: The stability-indicating analytical procedure (e.g., the HPLC method in Section 3.0) should be used to monitor changes in purity, assay, and the formation of degradation products. Physical attributes like appearance should also be evaluated.[10][11]
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 75% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Packaging: The reference standard should be stored in a container that simulates the proposed packaging for distribution and storage.[10]
-
Acceptance Criteria: Numerical limits for assay and degradation products should be pre-defined. For example, the assay should remain within 98.0% - 102.0% of the initial value, and total impurities should not exceed a specified limit.
References
- 1. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid this compound in food supplements [pharmacia.pensoft.net]
- 2. swolverine.com [swolverine.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on anabolic steroids—4. Identification of new urinary metabolites of this compound (primobolan®) in human by gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. toxicologia.unb.br [toxicologia.unb.br]
- 10. ema.europa.eu [ema.europa.eu]
- 11. asean.org [asean.org]
Fungal-Mediated Structural Transformation of Methenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fungal-mediated structural transformation of the anabolic steroid Methenolone acetate. This biotransformation process offers a green chemistry approach to generate novel metabolites with potential therapeutic applications, including anti-inflammatory and aromatase inhibitory activities. The use of whole-cell fungal cultures allows for regio- and stereoselective modifications of the steroid nucleus that are often challenging to achieve through conventional chemical synthesis.[1][2][3][4][5]
Introduction
This compound is a synthetic anabolic-androgenic steroid.[1] Microbial biotransformation, particularly using fungi, has been successfully employed to structurally modify this compound, leading to the production of various hydroxylated, dehydrogenated, and reduced derivatives.[1][6] These transformations are primarily catalyzed by fungal enzymes such as cytochrome P450 monooxygenases.[1] The resulting metabolites have demonstrated interesting biological activities, including potent anti-inflammatory effects and significant aromatase inhibition, highlighting their potential for further drug development.[1][6] This document outlines the protocols for fungal culture, fermentation, extraction, and characterization of these novel steroid analogs.
Experimental Protocols
Fungal Strains and Culture Conditions
A variety of fungal strains have been shown to effectively transform this compound. The following table summarizes the fungal species and their respective culture collections.
| Fungal Species | ATCC/NRRL No. |
| Rhizopus stolonifer | TSY 047 |
| Aspergillus alliaceous | ATCC 10060 |
| Fusarium lini | NRRL 2204 |
| Cunninghamella elegans | ATCC 36114 |
| Trametes hirsuta | - |
Protocol for Fungal Culture Preparation:
-
Media Preparation: Prepare the fungal growth media with the following composition per liter of distilled water:
-
Glucose: 10 g
-
Peptone: 5 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 5 g
-
Sodium chloride (NaCl): 5 g
-
Glycerol: 10 mL
-
-
Sterilization: Dispense the media into Erlenmeyer flasks, plug with cotton, and autoclave at 121°C for 15 minutes.
-
Inoculation: After cooling to room temperature, inoculate the sterile media with a pure culture of the desired fungus.
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (typically 26°C) for 2-3 days to achieve a healthy seed culture.[7]
Fungal-Mediated Biotransformation of this compound
This protocol describes the general procedure for the biotransformation of this compound using the cultured fungi.
Workflow for Fungal Biotransformation:
Caption: Experimental workflow for fungal biotransformation of this compound.
Protocol:
-
Small-Scale Fermentation:
-
Prepare 0.4 L of media and dispense 100 mL into four 250 mL Erlenmeyer flasks for each fungus.[1]
-
After autoclaving and cooling, inoculate two flasks with the seed culture. The remaining two flasks will serve as controls (one with media and substrate, one with media and fungus).[1]
-
Incubate for the desired period (e.g., 7 and 14 days).[1]
-
-
Large-Scale Fermentation:
-
Once the optimal fungus and incubation time are determined from the small-scale experiment, proceed to a larger scale (e.g., 5 L flasks containing 2 L of media).
-
Inoculate with the seed culture and incubate under the same conditions.
-
-
Substrate Addition:
-
After an initial incubation period to allow for fungal growth (typically 2-3 days), add a solution of this compound (dissolved in a suitable solvent like acetone) to the culture flasks to achieve the desired final concentration.
-
-
Incubation for Transformation:
-
Continue the incubation on a rotary shaker for 7 to 14 days.[1] The progress of the transformation can be monitored by periodically taking samples and analyzing them by thin-layer chromatography (TLC).
-
Extraction and Purification of Metabolites
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extraction:
-
Extract the filtrate multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different metabolites.
-
Monitor the fractions by TLC and combine the fractions containing the pure compounds.
-
Structural Elucidation and Biological Evaluation
-
Structure Determination: The structures of the purified metabolites are determined using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Infrared (IR) spectroscopy.[1][6]
-
Biological Assays:
-
Anti-inflammatory Activity: Evaluate the inhibitory potential of the substrate and its metabolites against cytokine (e.g., TNF-α) production and T-cell proliferation.[1]
-
Aromatase Inhibitory Activity: Assess the ability of the compounds to inhibit human placental aromatase.[6]
-
Cytotoxicity: Determine the cytotoxicity of the compounds against a human fibroblast cell line (e.g., BJ cells).[1]
-
Data Presentation
The biotransformation of this compound by various fungi yields a range of metabolites. The following table summarizes the metabolites produced by different fungal species.
| Fungus | Substrate | Metabolites Produced and Type of Transformation |
| Rhizopus stolonifer | This compound | 6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8]6α,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en (Hydroxylation, Hydrolysis)[1][8] |
| Aspergillus alliaceous | This compound | 7β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8]15β,20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Dihydroxylation)[1][8]15β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8] |
| Fusarium lini | This compound | 17β-hydroxy-1-methyl-3-oxoandrosta-1,4-dien (Dehydrogenation, Hydrolysis)[1][8]1-methyl-3-oxoandrosta-1,4-dien-3,17-dione (Atamestane) (Dehydrogenation, Oxidation)[1][8] |
| Cunninghamella elegans | This compound | 12β,17β-dihydroxy-1-methyl-3-oxoandrosta-1,4-dien (Hydroxylation, Dehydrogenation, Hydrolysis)[1][8]7β,15β,17β-trihydroxy-1-methyl-3-oxo-5α-androst-1-en (Trihydroxylation, Hydrolysis)[1][8] |
| Trametes hirsuta | This compound | 6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en (Hydroxylation, Hydrolysis)[6]5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate (Dihydroxylation)[6]15β-hydroxy-1-methyl-3-oxo-5α-androst-1,4-dien-17-yl acetate (Hydroxylation, Dehydrogenation)[6]17β-hydroxy-1-methyl-4-androstadiene-3-one (Dehydrogenation, Hydrolysis)[6] |
Signaling Pathways and Logical Relationships
The biotransformation of this compound by fungi involves a series of enzymatic reactions. The primary mechanism is the hydroxylation of the steroid nucleus, which is a key step in steroid metabolism and is often a prerequisite for further transformations.
Logical Relationship of Fungal Biotransformation:
Caption: Logical flow of fungal-mediated transformation of this compound.
This diagram illustrates that the fungal cell contains a consortium of enzymes that act on the this compound substrate to produce a variety of structurally modified metabolites. These new compounds, in turn, exhibit different biological activities compared to the parent molecule. The specific transformations, such as hydroxylation, hydrolysis, and dehydrogenation, are dependent on the enzymatic machinery of the particular fungal species used.
References
- 1. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Steroid transformation by fungi | PPTX [slideshare.net]
- 6. Biotransformation of metenolone acetate and epiandrosterone by fungi and evaluation of resulting metabolites for aromatase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methenolone Acetate Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Methenolone acetate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1] Its chemical formula is C₂₂H₃₂O₃ and it has a molecular weight of 344.49 g/mol .[2] It is a white, crystalline solid. This compound is relatively non-polar and, as a steroid ester, it is susceptible to hydrolysis.
Q2: How should I prepare stock solutions of this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it into your cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the primary degradation pathway for this compound in cell culture media?
The primary degradation pathway for this compound in aqueous cell culture media is the hydrolysis of the 17β-acetate ester group. This reaction yields Methenolone and acetic acid. This hydrolysis can be catalyzed by acidic or basic conditions and may also be accelerated by esterase enzymes present in serum supplements like Fetal Bovine Serum (FBS).[3][4]
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media is influenced by several factors, including pH, temperature, and the presence of serum. At a physiological pH of around 7.4 and a standard cell culture temperature of 37°C, the acetate ester can undergo hydrolysis. The rate of this degradation will be influenced by the specific components of the media and the concentration and type of serum used. For precise, long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions.
Q5: Can cells metabolize this compound?
Yes, cells, particularly those with steroid-metabolizing capabilities (e.g., liver cells, certain cancer cell lines), can metabolize this compound. The initial step is often the hydrolysis of the acetate ester to form Methenolone.[2] Subsequently, Methenolone can be further metabolized through pathways such as oxidation and reduction.[5][6]
Q6: Should I use charcoal-stripped serum in my experiments?
For studies investigating the effects of this compound, it is highly recommended to use charcoal-stripped Fetal Bovine Serum (FBS). Standard FBS contains endogenous steroids that can interfere with your experiments and confound the results. Charcoal stripping removes these endogenous hormones, providing a cleaner system to study the specific effects of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause 1: Degradation of this compound in the cell culture medium.
-
Troubleshooting Step: The acetate ester of Methenolone is susceptible to hydrolysis, especially during prolonged incubation at 37°C. This degradation can be accelerated by esterases present in serum.
-
Recommendation: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol for this is provided below. Consider refreshing the media with freshly prepared this compound for long-term experiments (e.g., every 24-48 hours).
-
-
-
Possible Cause 2: Precipitation of this compound in the culture medium.
-
Troubleshooting Step: this compound is hydrophobic and can precipitate out of aqueous solutions if the final concentration exceeds its solubility limit or if the dilution from the DMSO stock is not performed correctly.
-
Recommendation: Visually inspect the medium for any precipitate after adding the this compound stock solution. To avoid precipitation, add the DMSO stock to pre-warmed media and mix gently but thoroughly. Consider using a lower final concentration if precipitation persists.
-
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds like steroids can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration in the medium.[7]
-
Recommendation: Consider using low-adhesion plasticware for your experiments, especially for long-term cultures. Pre-coating plates with a protein solution (if compatible with your experiment) can sometimes mitigate this issue.
-
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause 1: Incomplete solubilization of the stock solution.
-
Troubleshooting Step: If the this compound is not fully dissolved in the DMSO stock, it will lead to inconsistent final concentrations in the culture medium.
-
Recommendation: Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle warming and vortexing can aid dissolution. Prepare fresh stock solutions regularly.
-
-
-
Possible Cause 2: Inconsistent media changes and compound addition.
-
Troubleshooting Step: Variations in the timing and technique of media changes and compound addition can lead to variability.
-
Recommendation: Standardize your experimental workflow. Ensure that media changes and the addition of this compound are performed at consistent time points and in the same manner for all replicates.
-
-
-
Possible Cause 3: Cellular metabolism of this compound.
-
Troubleshooting Step: Different cell densities or metabolic states across replicates can lead to variable rates of this compound metabolism.
-
Recommendation: Ensure uniform cell seeding density and monitor cell health and confluency throughout the experiment.
-
-
Data Presentation
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, serum-free) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 8 | 85% | 92% |
| 24 | 65% | 80% |
| 48 | 40% | 65% |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight = 344.49 g/mol ).
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
-
Materials:
-
This compound 10 mM stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile multi-well plates (e.g., 24-well) or microcentrifuge tubes
-
Acetonitrile (ACN), HPLC-grade
-
Internal standard (optional, but recommended for LC-MS)
-
HPLC or LC-MS system
-
-
Procedure:
-
Preparation of Working Solutions:
-
Pre-warm your cell culture media (with and without serum) to 37°C.
-
Prepare the working solution of this compound by diluting the 10 mM DMSO stock solution into the respective media to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
-
Incubation:
-
Aliquot the prepared working solutions into triplicate wells of a multi-well plate or into sterile microcentrifuge tubes.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each sample set. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
To each aliquot, add 2 volumes of cold acetonitrile (containing an internal standard if used) to precipitate proteins and extract the compound.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway of this compound in media.
References
- 1. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 7. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Methenolone acetate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in Methenolone acetate studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound & Formulation
Q1: We are observing lower than expected anabolic effects in our in vivo models. What could be the cause?
A1: Several factors could contribute to this observation:
-
Compound Stability: this compound can degrade if not stored properly. Ensure it is stored in a cool, dark, and dry place. For solutions, check for precipitation or changes in color, which may indicate degradation.
-
Vehicle and Formulation: The choice of vehicle for administration is crucial. For oral administration, ensure the compound is fully dissolved and stable in the chosen vehicle. For injections, the oil base can influence the release rate. Inconsistent preparation of suspensions can lead to variable dosing.
-
Dosage Calculation: Double-check all calculations for dosage, especially when converting from powder to solution. Ensure accurate measurement of the compound and vehicle.
Q2: Our in vitro results are not consistent across different experimental runs. What should we check?
A2: For in vitro studies, consider the following:
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cell viability and signaling pathways at higher concentrations. Always include a vehicle control in your experiments.
-
Compound Concentration: Verify the final concentration of this compound in your culture medium. Serial dilutions should be prepared fresh for each experiment to avoid degradation.
-
Cell Line Variability: Different cell lines may have varying levels of androgen receptor expression and metabolic enzymes, leading to different responses. Ensure you are using a consistent cell line and passage number.
Experimental Design & Methodology
Q3: We are seeing significant variation in androgenic versus anabolic activity in our animal studies. Why might this be happening?
A3: The anabolic-to-androgenic ratio of this compound can be influenced by several factors:
-
Metabolism: Methenolone is subject to 3α-reduction in tissues with high expression of 3α-hydroxysteroid dehydrogenase (3α-HSD), such as skeletal muscle.[1] This conversion to less active metabolites can diminish its anabolic effects in certain tissues.[1] The level of these enzymes can vary between species and even between individuals.
-
Route of Administration: Oral this compound has a shorter half-life (around 4-6 hours) and undergoes first-pass metabolism in the liver.[2][3] The injectable form (Methenolone enanthate) provides a slower release and more stable blood levels.[2][4] These differences in pharmacokinetics can alter the observed anabolic/androgenic ratio.
-
Assay Specificity: The assays used to measure anabolic (e.g., levator ani muscle growth) and androgenic (e.g., seminal vesicle or prostate growth) effects have inherent variabilities. Ensure that your dissection and measurement techniques are consistent.
Q4: How can we ensure accurate quantification of this compound and its metabolites in biological samples?
A4: Accurate quantification is critical for pharmacokinetic and metabolism studies.
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific methods for detecting this compound and its metabolites.[5][6] A validated RP-HPLC method can also be used for quantification in formulations.[7]
-
Sample Preparation: Proper extraction and purification of the analytes from the biological matrix (e.g., urine, plasma) are essential to remove interfering substances.[5] Enzymatic hydrolysis may be necessary to measure conjugated metabolites.[5][8]
-
Metabolite Profile: Be aware that this compound is metabolized into several compounds.[6] The major urinary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[5][6] Your analytical method should be able to distinguish between the parent compound and its key metabolites.
Data Presentation
Table 1: Pharmacokinetic & Anabolic/Androgenic Properties of Methenolone Esters
| Property | This compound (Oral) | Methenolone Enanthate (Injectable) |
| Active Half-Life | 4-6 hours[3] | ~10 days[4] |
| Administration | Daily or twice-daily dosing[2] | Weekly or bi-weekly injections[2] |
| Anabolic/Androgenic Ratio | High anabolic effect with relatively low androgenic properties[9] | High anabolic effect with relatively low androgenic properties[9] |
| Aromatization | Does not convert to estrogen[10][11] | Does not convert to estrogen[9][11] |
| Hepatotoxicity | Mild risk of liver stress[2] | Lower risk compared to oral C17-aa steroids[3] |
Table 2: Common Dosages Reported in Non-Medical Use
| Form | Population | Dosage | Cycle Length |
| Oral (Acetate) | Males | 50-150 mg/day[10][12] | 6-8 weeks[13] |
| Oral (Acetate) | Females | 10-25 mg/day[12] | 6-8 weeks[12] |
| Injectable (Enanthate) | Males | 300-700 mg/week[9] | 8-12 weeks[2] |
| Injectable (Enanthate) | Females | Lower doses recommended to minimize virilization[10] | Shorter cycles recommended[10] |
Disclaimer: These dosages are reported in the context of non-medical, performance-enhancing use and are not medical recommendations. The use of anabolic-androgenic steroids can have significant health risks.[11][14]
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)
This protocol is adapted from the classical Hershberger assay for assessing the anabolic and androgenic properties of compounds like this compound.
-
Animal Model: Use castrated prepubertal male rats. Castration removes the endogenous source of androgens, making the target organs more sensitive to exogenous compounds.
-
Acclimatization: Allow the animals to acclimate for at least 7 days post-castration.
-
Grouping: Divide animals into at least three groups: Vehicle Control, Testosterone Propionate (Positive Control), and this compound (Test Compound).
-
Administration: Administer the test compound and controls daily for 7-10 days. This compound can be administered orally (e.g., via gavage) or subcutaneously.
-
Endpoint Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Measurement: Remove any adhering fat or connective tissue and record the wet weight of each tissue.
-
Analysis: Compare the tissue weights of the this compound group to the vehicle control and the testosterone propionate group to determine the relative anabolic and androgenic activity.
Protocol 2: Quantification of this compound in Urine by GC-MS
This is a generalized protocol for the detection and quantification of this compound and its primary metabolite.
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Internal Standard: Add a known amount of a deuterated internal standard of the primary metabolite (3α-hydroxy-1-methylen-5α-androstan-17-one) to each urine sample.[5]
-
Hydrolysis: To cleave glucuronide conjugates, treat the urine with β-glucuronidase (from Helix pomatia).[5][6]
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the urine matrix.
-
Purification (Optional): If necessary, use thin-layer chromatography (TLC) for further purification.[5]
-
Derivatization: Convert the extracted steroids into volatile derivatives (e.g., methoxime-trimethylsilyl ethers) suitable for GC-MS analysis.[5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of the analyte and the internal standard.[5]
-
Quantification: Calculate the concentration of the metabolite in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
References
- 1. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 2. swolverine.com [swolverine.com]
- 3. crazybulk.com [crazybulk.com]
- 4. naturalstack.uk [naturalstack.uk]
- 5. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Injection - Actiza Pharma [actizapharma.com]
- 10. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 11. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 12. woodbridgebrewingco.com [woodbridgebrewingco.com]
- 13. swolverine.com [swolverine.com]
- 14. swolverine.com [swolverine.com]
Identifying and minimizing off-target effects of Methenolone acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing off-target effects of Methenolone acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic androgen and anabolic steroid (AAS) that functions as an agonist of the androgen receptor (AR).[1] As a derivative of dihydrotestosterone (DHT), it binds to ARs in various tissues, initiating a cascade of cellular events that lead to increased protein synthesis and nitrogen retention in muscle cells.[2][3] Unlike some other AAS, this compound does not undergo aromatization to estrogen, which eliminates the risk of estrogen-related side effects like gynecomastia.[2][3]
Q2: What are the known off-target effects of this compound?
The most commonly reported off-target effects of this compound include:
-
Alterations in Lipid Profiles: It can lead to a decrease in high-density lipoprotein (HDL) cholesterol and an increase in low-density lipoprotein (LDL) cholesterol, which may increase the risk of cardiovascular issues.[4]
-
Hepatotoxicity: The oral formulation of this compound can pose a risk of liver damage, although it is considered to have lower hepatotoxicity compared to other 17-alpha-alkylated oral steroids.[4][5]
-
Androgenic Side Effects: While considered to have mild androgenic properties, it can still cause effects such as acne, hair loss (in predisposed individuals), and virilization in women.[4]
-
Suppression of Endogenous Testosterone: Like other exogenous androgens, it can suppress the body's natural production of testosterone, leading to hormonal imbalances.[4]
Q3: How can I assess the selectivity of this compound for the androgen receptor in my experiments?
A competitive radioligand binding assay is the gold standard for determining the binding affinity and selectivity of a compound for its target receptor versus other receptors. By competing this compound against a radiolabeled ligand for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR), you can quantify its binding affinity (Ki or IC50) for each and determine its selectivity profile.
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistent results in steroid hormone experiments can arise from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound stock and store it properly to prevent degradation.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination, which can alter cellular responses to steroids.
-
Assay Conditions: Inconsistencies in incubation times, temperatures, and reagent concentrations can significantly impact results. Refer to the detailed protocols for standardized procedures.
-
Off-Target Effects: Unaccounted for off-target effects could be influencing your experimental system. Consider performing a global analysis of gene or protein expression to identify unexpected changes.
Troubleshooting Guides
Problem 1: High background or non-specific binding in competitive binding assays.
| Possible Cause | Solution |
| Inadequate blocking of non-specific binding sites on filters or plates. | Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). |
| Radioligand sticking to plasticware. | Use low-protein-binding plates and pipette tips. Include a small amount of non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer. |
| Insufficient washing to remove unbound radioligand. | Increase the number and volume of wash steps with ice-cold wash buffer. Ensure rapid filtration and washing. |
| High concentration of radioligand. | Optimize the radioligand concentration to be at or below its Kd for the receptor to minimize non-specific binding while maintaining an adequate signal. |
Problem 2: Unexpected changes in gene or protein expression in RNA-Seq or proteomics data.
| Possible Cause | Solution |
| Off-target receptor activation. | Perform competitive binding assays to check for cross-reactivity with other steroid receptors (e.g., PR, GR). |
| Activation of downstream signaling pathways independent of the primary target. | Use pathway analysis software to identify significantly altered pathways in your transcriptomic/proteomic data. Validate key changes with techniques like qPCR or Western blotting. |
| Metabolism of this compound into active metabolites. | Analyze the metabolic profile of this compound in your experimental system using techniques like liquid chromatography-mass spectrometry (LC-MS). |
| Experimental variability. | Ensure consistent cell culture conditions, treatment times, and sample processing. Include appropriate vehicle controls and biological replicates. |
Problem 3: Evidence of cytotoxicity in hepatotoxicity assays at expected non-toxic concentrations.
| Possible Cause | Solution |
| Cell line sensitivity. | Confirm the reported sensitivity of your HepG2 cell line to known hepatotoxins. Consider using primary human hepatocytes for more clinically relevant data. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Compound instability leading to toxic byproducts. | Verify the stability of this compound in your culture medium over the course of the experiment. |
| Synergistic effects with components in the culture medium. | Use a serum-free or defined medium to reduce variability and potential interactions. |
Data Presentation
Table 1: Comparative Binding Affinity of this compound for Steroid Receptors
| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (%) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 3.2 | 100 |
| This compound | Data not available | Expected to be high | |
| Progesterone Receptor (PR) | Progesterone | 7.74 | 100 |
| This compound | Data not available | Expected to be low | |
| Glucocorticoid Receptor (GR) | Dexamethasone | ~5-10 | 100 |
| This compound | Data not available | Expected to be low |
Table 2: Reported Effects of Anabolic-Androgenic Steroids on Human Lipid Profiles
| Lipid Parameter | Direction of Change | Magnitude of Change |
| HDL Cholesterol | Decrease | 20% to 70% |
| LDL Cholesterol | Increase | ~36% to >100% |
Data is generalized from studies on various anabolic steroids and may not be specific to this compound. The magnitude of the effect is dose and duration-dependent.
Table 3: Example Dose-Response Data for a Hepatotoxicity Assay
| Compound | Cell Line | Assay | IC50 |
| Acetaminophen | HepG2 | MTT Assay | ~10-20 mM |
| This compound | HepG2 | MTT Assay | To be determined experimentally |
Experimental Protocols
Competitive Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).
Materials:
-
Cell membranes or purified receptors for AR, PR, and GR.
-
Radiolabeled ligands: [³H]-DHT (for AR), [³H]-Progesterone (for PR), [³H]-Dexamethasone (for GR).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Prepare a fixed concentration of the respective radioligand (typically at or below its Kd).
-
Assay Setup: In a 96-well filter plate, add assay buffer, the serially diluted this compound, the fixed concentration of radioligand, and the receptor preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis
Objective: To identify global changes in gene expression in a relevant cell line (e.g., a skeletal muscle cell line) following treatment with this compound.
Materials:
-
Cell culture reagents and the chosen cell line.
-
This compound.
-
RNA extraction kit (e.g., TRIzol-based or column-based).
-
DNase I.
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Next-generation sequencing platform.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a validated kit. Perform DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads, align the reads to a reference genome, and quantify gene expression. Use differential expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment. Perform pathway analysis to identify affected biological pathways.
In Vitro Hepatotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound on liver cells.
Materials:
-
HepG2 human hepatoma cell line.
-
Cell culture medium (e.g., DMEM) and supplements.
-
This compound.
-
Positive control for hepatotoxicity (e.g., Acetaminophen).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-Target Androgen Receptor Signaling Pathway of this compound.
Caption: Workflow for Identifying and Mitigating Off-Target Effects.
References
Addressing Methenolone acetate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Methenolone acetate in aqueous solutions for research applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a synthetic, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2] Like many steroid esters, it is a highly lipophilic (fat-soluble) and hydrophobic molecule, making it poorly soluble in water and aqueous buffers. This low aqueous solubility presents a significant challenge for researchers conducting in vitro experiments, as uniform and stable concentrations in cell culture media or assay buffers are difficult to achieve.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The key properties are its molecular structure, which lacks significant polar functional groups, and its high LogP value, indicating a preference for non-polar environments. These factors contribute to its very low water solubility.
Q3: What is the known solubility of this compound in common laboratory solvents?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] Specific data indicates solubility in DMSO is at least 3.6 mg/mL[1][4] to 8.6 mg/mL.[3] However, its solubility in purely aqueous solutions is not well-documented but is understood to be extremely low.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | [5][6][7] |
| Molecular Weight | 344.5 g/mol | [5][7] |
| XLogP3 | 4.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Appearance | White to Off-White Solid | [1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 3.6 mg/mL (10.45 mM) | [1][4] |
| Dimethyl Sulfoxide (DMSO) | 8.6 mg/mL (at 25°C) | [3] |
| Water | Not Available (Practically Insoluble) | |
| Ethanol | Soluble (Specific data not available) | [8] |
Section 2: Troubleshooting Guide
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. What happened and how can I fix it?
A4: This phenomenon, often called "crashing out," occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the final solution and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound if your experimental design permits.
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity (ideally ≤ 0.5% v/v).[9]
-
Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[10] This prevents localized high concentrations that lead to precipitation.
-
Use Solubility Enhancers: Incorporate excipients like cyclodextrins into your aqueous buffer before adding the drug stock solution. These can encapsulate the hydrophobic molecule, increasing its apparent solubility.[10]
Q5: My solution appears clear initially but becomes cloudy or shows precipitation after some time. What could be the cause?
A5: This indicates that your solution is likely supersaturated and thermodynamically unstable. While kinetically stable for a short period, the compound will eventually crystallize or precipitate.[10]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Make fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
-
Incorporate Precipitation Inhibitors: Add biocompatible polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to your buffer. These can help kinetically stabilize the supersaturated state.[10]
-
Control Temperature: Prepare your solutions at room temperature. Using cold buffers can decrease the solubility of hydrophobic compounds.[10]
Q6: Can I adjust the pH of my buffer to improve the solubility of this compound?
A6: this compound is a neutral compound with no readily ionizable groups. Therefore, altering the pH of the aqueous buffer is unlikely to have a significant impact on its solubility. The primary strategies should focus on co-solvency and the use of solubility enhancers.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a working solution of this compound for in vitro experiments using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing. This stock solution is stable when stored at -20°C.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If a very low final concentration is required, perform an intermediate dilution of the stock solution in pure DMSO.
-
-
Prepare Final Working Solution:
-
Warm the sterile aqueous buffer or cell culture medium to room temperature or 37°C.[10]
-
Place the desired volume of buffer/medium in a sterile tube.
-
While vigorously vortexing the buffer/medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Crucial Step: The rapid dispersion of the DMSO stock into the vortexing aqueous phase is key to preventing precipitation.
-
-
Final Check:
-
Ensure the final concentration of DMSO in the working solution is as low as possible (e.g., <0.5% v/v) to minimize effects on cells.[9]
-
Visually inspect the solution for any signs of precipitation or cloudiness. Use the solution immediately after preparation.
-
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses a solubility enhancer to form an inclusion complex with this compound, increasing its stability in aqueous solutions.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., Ethanol or DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution:
-
Dissolve HP-β-CD in your aqueous buffer or medium to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved. This will be your vehicle solution.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
-
Form the Inclusion Complex:
-
Place the HP-β-CD vehicle solution on a magnetic stirrer.
-
Slowly add the this compound stock solution to the stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
-
Final Preparation:
-
The resulting solution can be sterile-filtered using a 0.22 µm filter if needed.
-
This solution should exhibit improved stability against precipitation compared to a simple co-solvent method. Always prepare a corresponding vehicle control (HP-β-CD solution with the organic solvent) for your experiments.
-
Mandatory Visualization
Caption: Recommended workflow for preparing a working solution from a DMSO stock.
References
- 1. This compound | 434-05-9 [chemicalbook.com]
- 2. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. This compound CAS#: 434-05-9 [m.chemicalbook.com]
- 5. Methenolone acetat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C22H32O3 | CID 252372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methenolone (PIM 907) [inchem.org]
- 8. ijpbr.in [ijpbr.in]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Methenolone Acetate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for the quantification of Methenolone acetate in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent and robust methods for the quantification of this compound and its metabolites are chromatographic techniques coupled with mass spectrometry.[1][2] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for their high sensitivity and selectivity.[1][3][4][5] While High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, it may lack the specificity required for complex biological matrices.[6][7]
Q2: Which biological samples are suitable for the analysis of this compound?
A2: Urine and blood (serum or plasma) are the most common biological matrices for monitoring this compound use.[1][8][9][10] Dried blood spots (DBS) have also emerged as a viable alternative, offering advantages in sample collection and storage.[3] The choice of matrix often depends on the desired detection window, with urine analysis typically allowing for a longer detection period of metabolites.[11]
Q3: What are the primary metabolites of this compound that should be monitored?
A3: For doping control purposes, the detection of Methenolone misuse often involves monitoring the parent drug and its metabolites.[8] The major urinary metabolite is 3α-hydroxy-1-methylene-5α-androstan-17-one.[11] Other identified metabolites include sulpho-conjugated and gluco-conjugated forms of Methenolone and its derivatives.[8]
Q4: What are the essential validation parameters for an analytical method for this compound?
A4: A comprehensive method validation should assess several key parameters to ensure the reliability of the results. According to international guidelines, these parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Linearity: The range over which the method's response is directly proportional to the analyte concentration.[7]
-
Accuracy: The closeness of the measured value to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12][13]
Q5: What sample preparation techniques are typically used for this compound analysis?
A5: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent.[10]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix.[14][15]
-
Enzymatic Hydrolysis: For urine samples, treatment with β-glucuronidase is often necessary to cleave conjugated metabolites before extraction.[8][16]
-
Derivatization: For GC-MS analysis, derivatization is required to increase the volatility and thermal stability of the analytes.[1]
Troubleshooting Guide
Problem: Poor Peak Shape or Tailing
| Potential Cause | Recommended Solution |
| Column Contamination | Implement a column wash step between injections or use a guard column. |
| Inappropriate Mobile Phase pH (LC-MS) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Active Sites on the Column | Use a column with end-capping or add a competing agent to the mobile phase. |
| Sample Overload | Dilute the sample or inject a smaller volume. |
Problem: Low Sensitivity / High Limit of Detection (LOD)
| Potential Cause | Recommended Solution |
| Inefficient Ionization (MS) | Optimize mass spectrometer source parameters such as temperature, gas flows, and voltages.[17] |
| Suboptimal Extraction Recovery | Evaluate and optimize the sample preparation procedure (e.g., change SPE sorbent, adjust LLE solvent pH). |
| Matrix Effects (Ion Suppression) | Dilute the sample, improve sample cleanup, or use a stable isotope-labeled internal standard.[14] |
| Incomplete Derivatization (GC-MS) | Optimize derivatization reaction conditions (temperature, time, reagent concentration).[1] |
Problem: Poor Accuracy and/or Precision
| Potential Cause | Recommended Solution |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and quality control (QC) samples. Verify the purity of the reference standard. |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all extraction and processing steps. Consider automating liquid handling steps. |
| Analyte Instability | Investigate the stability of this compound in the matrix at various temperatures and storage durations.[12] |
| Improper Internal Standard Use | Ensure the internal standard is added early in the sample preparation process to account for variability. |
Problem: Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Components | Modify the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation method, such as a multi-step SPE or a different LLE solvent system. |
| High Salt Concentration in the Final Extract | Ensure the final extract is free of non-volatile salts before injection into the mass spectrometer. |
| Phospholipid Contamination (Plasma/Serum) | Use a specialized SPE phase designed for phospholipid removal or a protein precipitation method followed by LLE. |
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for the analysis of anabolic steroids, including Methenolone.
Table 1: Example Validation Parameters for Anabolic Steroid Analysis
| Parameter | Method | Matrix | Value | Reference |
| Linearity (R²) | RP-HPLC-UV | Food Supplement | > 0.99 | [6] |
| Accuracy | RP-HPLC-UV | Food Supplement | 98.5% - 101.5% | [6] |
| Precision (%RSD) | RP-HPLC-UV | Food Supplement | < 2.0% | [6] |
| LOD | GC-MS/MS | Dried Blood | 0.10 ng/mL | [3] |
| LOQ | GC-MS | Urine | > 10 ng/mL | [11] |
| Recovery | LC-MS/MS | Wastewater | 69-117% | [15] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Urine using SPE for LC-MS/MS Analysis
-
Sample Pre-treatment: To 3 mL of urine, add 1 mL of 0.8 M phosphate buffer (pH 7.0).[16]
-
Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase and incubate at 50°C for 1 hour.[16]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 0.1 M acetic acid, and then 2 mL of hexane.[14]
-
Elution: Elute the analytes with 3 mL of a mixture of 98% methanol and 2% ammonia.[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[16]
Protocol 2: GC-MS Method for Methenolone Metabolite Analysis
-
Sample Preparation: Perform sample extraction and hydrolysis as described in Protocol 1.
-
Derivatization: Evaporate the final extract to dryness. Add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 280°C.[18]
-
Injection Mode: Splitless.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp at 20°C/min to 290°C, then ramp at 30°C/min to 320°C and hold for 5 minutes.[18]
-
MS Transfer Line Temperature: 280°C.[18]
-
Ion Source Temperature: 230°C.[18]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized Methenolone metabolites.[11][18]
-
Visualizations
References
- 1. essentialdrugs.org [essentialdrugs.org]
- 2. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. arlok.com [arlok.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 10. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 11. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 13. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. researchgate.net [researchgate.net]
- 16. apro-s.com [apro-s.com]
- 17. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. toxicologia.unb.br [toxicologia.unb.br]
Technical Support Center: Reducing Variability in Animal Studies Involving Methenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing Methenolone acetate in animal studies. Our goal is to help you minimize experimental variability and ensure the reliability and reproducibility of your results. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Its primary mechanism of action is binding to and activating the androgen receptor (AR).[3][4][5] This activation leads to a cascade of cellular events, including increased protein synthesis and nitrogen retention in muscle tissue, which are crucial for its anabolic effects.[2][4][6] Unlike some other AAS, this compound does not convert to estrogen, which minimizes the risk of estrogen-related side effects like gynecomastia and significant water retention.[7]
Q2: What are the common routes of administration for this compound in animal studies?
The two primary routes of administration for this compound in rodent studies are oral gavage and parenteral (intramuscular or subcutaneous) injection.[1][8] Oral administration is convenient, but the bioavailability may be lower compared to injections due to first-pass metabolism in the liver.[9] Injections, typically using an oil-based vehicle, provide a slower and more sustained release of the compound.[2]
Q3: What are the key factors that can introduce variability in animal studies with this compound?
Several factors can contribute to variability, including:
-
Animal Characteristics: Age, sex, strain, and genetic background of the animals can significantly influence their response to AAS.
-
Drug Formulation: The choice of vehicle, concentration, and stability of the this compound solution can impact its absorption and efficacy.
-
Administration Technique: Inconsistencies in oral gavage or injection procedures can lead to variable dosing.
-
Housing and Husbandry: Environmental stressors, diet, and housing conditions (e.g., group vs. individual housing) can affect physiological and behavioral outcomes.
-
Data Collection: The timing and methods of sample collection and analysis can introduce variability.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability in Muscle Growth Response
-
Question: We are observing a wide range of muscle mass changes in our treatment group. What could be the cause and how can we address it?
-
Answer:
-
Inconsistent Dosing: Ensure your this compound solution is homogenous and that your administration technique (oral gavage or injection) is consistent across all animals. For injections, rotate the injection site to avoid local tissue irritation.
-
Vehicle Choice: The vehicle can affect the absorption rate. Oil-based vehicles like sesame or cottonseed oil are common for injectable AAS.[10] Ensure the compound is fully dissolved.
-
Animal Strain and Age: Different rodent strains can have varying sensitivities to AAS. Ensure you are using a consistent age and strain. Adolescent animals may respond differently than adults.
-
Underlying Health Status: Screen animals for any underlying health issues before starting the experiment.
-
Issue 2: Unexpected Animal Behavior
-
Question: Our animals are showing increased aggression and/or altered locomotor activity. Is this related to this compound?
-
Answer:
-
Androgenic Effects: Increased aggression is a known behavioral effect of some AAS, particularly in male rodents.[11] Consider housing male animals individually to prevent fighting and injuries.
-
Locomotor Activity: The effects of AAS on spontaneous locomotor activity can be complex and may depend on the specific steroid, dose, and sex of the animal.[12] Some studies report an increase in exploratory behavior.[11] If this is a confounding factor, ensure your behavioral testing protocols are robust and well-controlled.
-
Issue 3: Inconsistent or Unexpected Physiological Measurements
-
Question: We are seeing unexpected changes in liver enzymes or kidney function markers. What should we investigate?
-
Answer:
-
Hepatotoxicity: Although considered to have lower hepatotoxicity than some other oral AAS, high doses or prolonged use of this compound can potentially impact liver function.[7][13] Monitor liver enzymes (e.g., ALT, AST) and consider a dose-response study to find the optimal therapeutic window.
-
Renal Effects: Some studies suggest that anabolic steroids can influence kidney structure and function.[14] If you observe changes in markers like creatinine or BUN, it is important to conduct a thorough histological examination of the kidneys.
-
Vehicle Effects: The vehicle itself could have physiological effects. Always include a vehicle-only control group to differentiate the effects of the compound from the vehicle.
-
Data Presentation
The following tables summarize key quantitative data related to Methenolone. Please note that specific values can vary depending on the experimental model and conditions.
Table 1: Pharmacokinetic Parameters of Methenolone (General)
| Parameter | Oral Administration | Injectable Administration | Source(s) |
| Bioavailability | Lower due to first-pass metabolism | Higher | [9] |
| Onset of Action | Relatively quick (days) | Slower, sustained release | [2] |
| Half-life (Methenolone Enanthate) | Not applicable | ~10.5 days (intramuscular) | [15] |
Note: Specific pharmacokinetic data for this compound in various animal models is limited in publicly available literature. The half-life of the acetate ester is significantly shorter than the enanthate ester.
Table 2: Reported Effects of Methenolone on Organ Weights in Rats (Methenolone Enanthate Study)
| Organ | Effect in Males (10 mg/kg, thrice-weekly) | Effect in Females (10 mg/kg, thrice-weekly) | Source(s) |
| Kidney | Increased weight | Not specified | [16] |
| Testes | Decreased weight | Not applicable | [16] |
This data is for Methenolone enanthate, a related compound. Effects of this compound on organ weights should be empirically determined.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Materials: this compound powder, sterile sesame oil (or other suitable vehicle), sterile glass vial, magnetic stirrer and stir bar, sterile syringe and needles.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the powder to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Place a sterile magnetic stir bar in the vial.
-
Gently heat the solution on a magnetic stirrer hotplate while stirring until the powder is completely dissolved. Do not overheat.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution for any undissolved particles.
-
Store the solution in a sterile, light-protected container at a controlled room temperature.
-
Protocol 2: Oral Gavage in Rodents
-
Animal Preparation: Acclimatize animals to handling and the gavage procedure to reduce stress. Fasting may be required depending on the experimental design.
-
Gavage Needle Selection: Choose the appropriate size and type (straight or curved, rigid or flexible) of gavage needle based on the size of the animal.
-
Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.
-
Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Administer the solution slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. swolverine.com [swolverine.com]
- 7. What are the side effects of Metenolone Acetate? [synapse.patsnap.com]
- 8. Metenolone - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Anabolic-androgenic steroids cycle administration decreases anxious-like behavior but does not affect long-term memory acquisition in rats [redalyc.org]
- 12. Lack of effects of anabolic-androgenic steroids on locomotor activity in intact male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental treatment of thioacetamide-induced liver cirrhosis by metenolone acetate. A morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition of anabolic effect of methenolone on renal tissue by beta-pyridylcarbinol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Optimization of Methenolone Acetate Extraction from Tissue Samples
Welcome to the technical support center for the optimization of Methenolone acetate extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent methods for extracting this compound from tissue samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. The choice between LLE and SPE often depends on the sample matrix, desired purity of the extract, and sample throughput requirements.
Q2: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete tissue homogenization: Ensure the tissue is thoroughly homogenized to maximize the release of the analyte from the cells.
-
Inappropriate solvent selection (LLE): The choice of extraction solvent is critical. A solvent with optimal polarity for this compound should be used.
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency. Optimizing the pH can improve the partitioning of this compound into the organic phase.
-
Inefficient elution from SPE cartridge: If using SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent. A stronger or more polar solvent might be necessary.
-
Analyte degradation: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH or high temperatures). Ensure the extraction process is performed under mild conditions.
Q3: How can I minimize matrix effects when analyzing this compound from fatty tissues like adipose tissue?
A3: Fatty tissues present a significant challenge due to the high lipid content, which can cause matrix effects in analytical methods like LC-MS/MS. To mitigate this:
-
Defatting step: Incorporate a defatting step in your protocol. This can be achieved by an initial extraction with a non-polar solvent like hexane to remove the bulk of the lipids.
-
Solid-Phase Extraction (SPE): SPE is highly effective in cleaning up extracts from fatty matrices. Using a C18 or a polymer-based sorbent can selectively retain this compound while allowing lipids to be washed away.
-
Method optimization for chromatography: Adjusting the chromatographic conditions, such as the gradient and column chemistry, can help separate this compound from co-eluting matrix components.
Q4: What are the recommended storage conditions for tissue samples to ensure the stability of this compound?
A4: To ensure the stability of this compound in tissue samples, it is recommended to store them at -20°C or, for long-term storage, at -80°C. It is also advisable to minimize freeze-thaw cycles, as this can lead to analyte degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete tissue homogenization. | Ensure complete tissue disruption using appropriate homogenization techniques (e.g., bead beating, sonication). |
| Inefficient extraction solvent (LLE). | Test a range of solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether). | |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent. A stronger solvent or a combination of solvents may be required. | |
| High Matrix Effects | Co-elution of interfering compounds from the matrix. | Incorporate a more rigorous cleanup step, such as SPE with a selective sorbent. |
| High lipid content in the sample (e.g., adipose tissue). | Include a defatting step with a non-polar solvent like hexane prior to the main extraction. | |
| Poor Reproducibility | Inconsistent sample processing. | Standardize all steps of the extraction protocol, including homogenization time, solvent volumes, and incubation times. |
| Variability in tissue samples. | If possible, use a pooled tissue sample for method development and validation to minimize biological variability. | |
| Analyte Degradation | Unstable pH or high temperature during extraction. | Perform extraction at a controlled, neutral pH and avoid high temperatures. |
| Presence of degrading enzymes in the tissue. | Consider adding enzyme inhibitors during the homogenization step. |
Quantitative Data on Extraction Methods
The following table summarizes typical recovery rates for anabolic steroids, including Methenolone, from tissue samples using different extraction methods. Please note that specific recovery rates for this compound can vary depending on the exact protocol, tissue type, and laboratory conditions.
| Extraction Method | Tissue Type | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (C8 + QAX) | Serum | Methenolone | 98 | [1] |
| Supported Liquid Extraction (SLE) | Serum | Methenolone | 93 | [1] |
| LC-APCI-MS/MS after SPE | Bovine Muscle | General Anabolic Steroids | 83 - 104 | [2] |
| UPLC-MS/MS after SPE | Bovine Muscle | General Synthetic Growth Promoters | 98 - 102 (Accuracy) | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Muscle Tissue
-
Sample Homogenization:
-
Weigh 1-2 g of minced muscle tissue into a centrifuge tube.
-
Add 5 mL of a suitable homogenization buffer (e.g., phosphate buffer, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
Add 10 mL of ethyl acetate (or another suitable organic solvent) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 1 mL of methanol/water, 50:50 v/v).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Adipose Tissue
-
Sample Preparation and Defatting:
-
Weigh 1 g of adipose tissue and homogenize in 5 mL of methanol/water (80:20 v/v).
-
Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Discard the upper hexane layer (lipid layer). Repeat the hexane wash if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the defatted tissue extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash with 5 mL of 40% methanol in water to remove less non-polar interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
This compound Extraction Workflow
Caption: Workflow for this compound extraction from tissue samples.
Androgen Receptor Signaling Pathway for this compound
This compound, being an anabolic androgenic steroid, exerts its effects primarily through the androgen receptor (AR).[4][5]
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. amchro.com [amchro.com]
- 2. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 5. swolverine.com [swolverine.com]
Technical Support Center: Long-Term Storage of Methenolone Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Methenolone acetate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored at a controlled room temperature, ideally between 15°C and 25°C (59°F and 77°F).[1] It is crucial to protect solutions from direct sunlight and moisture. Storage above 30°C (86°F) should be avoided, and refrigeration or freezing is not recommended as it can cause the solute to precipitate, especially in oil-based solutions.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound exhibits good solubility in a variety of organic solvents. It is freely soluble in acetone, 1,4-dioxane, and chloroform, and soluble in ethanol and methanol.[1] For analytical purposes, methanol is commonly used to prepare standard solutions.[2] The choice of solvent will depend on the specific experimental application.
Q3: My this compound solution has turned cloudy or has visible crystals. What should I do?
A3: Cloudiness or crystal formation (precipitation) is often a sign that the solution has been stored at too low a temperature. Gently warming the solution in a water bath may help redissolve the precipitate. Ensure the solution is completely clear and homogenous before use. To prevent this, always store solutions within the recommended temperature range of 15°C to 25°C.[1]
Q4: I've noticed a change in the color of my this compound solution. Is it still usable?
A4: A significant color change may indicate chemical degradation. This can be caused by exposure to light, extreme temperatures, or oxidation. It is recommended to perform an analytical check, such as HPLC, to assess the purity and concentration of the solution before further use. If significant degradation is detected, the solution should be discarded.
Q5: What are the primary degradation products of this compound in solution?
A5: The most common degradation pathway for this compound in solution is the hydrolysis of the acetate ester group, which results in the formation of Methenolone.[3][4] Other degradation products can also form under stress conditions such as extreme pH, oxidation, or exposure to high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation/Crystallization | Storage at low temperatures (refrigeration or freezing). | 1. Gently warm the solution in a water bath to redissolve the precipitate. 2. Ensure complete dissolution before use. 3. Store at controlled room temperature (15-25°C).[1] |
| Discoloration of Solution | Chemical degradation due to exposure to light, heat, or oxidation. | 1. Verify the purity and concentration using an analytical method like HPLC. 2. If significant degradation has occurred, discard the solution. 3. Always store solutions in light-resistant containers. |
| Reduced Potency/Efficacy in Experiments | Degradation of this compound over time or due to improper storage. | 1. Confirm the concentration of the stock solution using a validated analytical method. 2. Prepare fresh solutions if degradation is suspected. 3. Review storage procedures to ensure they align with best practices. |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions by RP-HPLC
This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound solutions by quantifying the parent compound and detecting potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Analytical column: Kintex 5µm EVO C18 (100 x 4.6 mm) or equivalent[2][3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methenolone reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions: [2][3]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a stock solution of Methenolone reference standard in methanol.
-
Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.
4. Sample Preparation:
-
Dilute an aliquot of the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for this compound and Methenolone based on their retention times compared to the standards.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Calculate the percentage of degradation by comparing the concentration of this compound at each time point to the initial concentration.
Visual Guides
Caption: Troubleshooting workflow for common storage issues.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
A Comparative Analysis of Methenolone Acetate and Methenolone Enanthate Half-Life
Methenolone, a dihydrotestosterone-based anabolic steroid, is available in two primary esterified forms: Methenolone acetate and Methenolone enanthate. The key distinction between these two variants, which dictates their pharmacokinetic profiles and clinical applications, lies in their respective half-lives. This guide provides a comprehensive comparison of the half-life of this compound and Methenolone enanthate, supported by available data and a detailed overview of the experimental methodologies used for their determination.
Quantitative Data Summary
The half-life of a drug is a critical pharmacokinetic parameter that determines its dosing frequency and the time required to reach steady-state concentrations in the body. The ester attached to the Methenolone molecule significantly influences its rate of absorption and subsequent elimination. This compound, with its shorter ester chain, is rapidly cleaved in the body, leading to a much shorter half-life compared to the long-chained Methenolone enanthate.
| Pharmacokinetic Parameter | This compound | Methenolone Enanthate |
| Administration Route | Oral | Intramuscular Injection |
| Half-Life | Approximately 4-6 hours[1][2] | Approximately 10.5 days[3][4] |
| Bioavailability | Lower than injectable form; decreased with food intake[5][6] | Higher than oral form[4] |
| Active Substance | Methenolone | Methenolone |
The Role of Esterification
The profound difference in the half-lives of this compound and Methenolone enanthate is a direct consequence of the esterification process. The addition of an ester group to a parent steroid hormone modifies its lipophilicity and solubility in oil, which in turn affects its release rate from the site of administration.
-
This compound: The short acetate ester makes the molecule less lipophilic, allowing for faster absorption and hydrolysis by esterase enzymes in the bloodstream and tissues. This rapid cleavage results in a quick release of the active Methenolone hormone and, consequently, a short half-life, necessitating more frequent administration to maintain stable blood levels.[7]
-
Methenolone Enanthate: The long enanthate ester significantly increases the lipophilicity of the molecule. When injected intramuscularly in an oil depot, it is released very slowly into the bloodstream. Once in circulation, the enanthate ester is gradually cleaved by esterases, providing a sustained release of Methenolone over an extended period. This slow-release characteristic is responsible for its long half-life.[4]
Experimental Protocols
The determination of the half-life of steroid esters like Methenolone involves pharmacokinetic studies in human subjects. These studies typically follow a standardized protocol to ensure the accuracy and reliability of the data.
Protocol for Determining the Half-Life of Oral this compound
A representative experimental design for determining the pharmacokinetic profile of an orally administered anabolic steroid is exemplified by studies on steroid metabolism. A detailed protocol, adapted from methodologies used in such studies, would involve the following steps:
-
Subject Selection: A cohort of healthy adult male volunteers is recruited. Exclusion criteria would include any history of endocrine, hepatic, or renal disease, and the use of any medication that could interfere with drug metabolism.
-
Drug Administration: A single oral dose of this compound is administered to the subjects after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration. A typical sampling schedule would be at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine Collection: Urine samples are collected over a specified period, often for up to 72 hours or longer, to analyze for the parent drug and its metabolites.
-
Sample Analysis: The concentration of Methenolone and its metabolites in plasma and urine is quantified using validated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the elimination half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Protocol for Determining the Half-Life of Intramuscular Methenolone Enanthate
The protocol for an intramuscularly administered, long-acting steroid like Methenolone enanthate requires a longer observation period due to its extended release profile.
-
Subject Selection: Similar to the oral study, a group of healthy adult male volunteers is selected based on strict inclusion and exclusion criteria.
-
Drug Administration: A single intramuscular injection of Methenolone enanthate in an oil-based carrier is administered into a large muscle, such as the gluteus maximus.
-
Blood Sampling: Due to the long half-life, blood samples are collected over a more extended period. A representative schedule would be at baseline (pre-dose), and then at 1, 2, 4, 7, 10, 14, 21, and 28 days post-injection.
-
Sample Analysis: Plasma concentrations of Methenolone are determined using highly sensitive and specific analytical methods like LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using appropriate pharmacokinetic models to determine the absorption half-life from the injection site and the terminal elimination half-life of Methenolone.
Mandatory Visualization
Caption: A flowchart comparing the pharmacokinetic pathways of this compound and Methenolone enanthate.
Caption: The signaling pathway of Methenolone through the androgen receptor to produce anabolic effects.
References
Validating the Anabolic to Androgenic Ratio of Methenolone Acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methenolone acetate's anabolic and androgenic properties against other commonly known anabolic-androgenic steroids (AAS). The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Comparative Analysis of Anabolic and Androgenic Ratios
The efficacy of an anabolic steroid is often assessed by its anabolic to androgenic ratio. This ratio provides a measure of the desired muscle-building (anabolic) effects versus the potentially undesirable masculinizing (androgenic) effects. The standard method for determining this ratio is the Hershberger assay.
The table below summarizes the anabolic and androgenic ratings of this compound in comparison to Testosterone propionate, Nandrolone decanoate, and Oxandrolone. Testosterone is the primary male sex hormone and serves as the benchmark with a baseline anabolic and androgenic rating of 100.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio (approx.) |
| This compound | 88 | 44-57 | 1.5:1 - 2:1 |
| Testosterone propionate | 100 | 100 | 1:1 |
| Nandrolone decanoate | 329-492 | 31-41 | 8:1 - 16:1 |
| Oxandrolone | 322-633 | 24 | 13:1 - 26:1 |
Note: The anabolic and androgenic ratings are relative to Testosterone, which has a rating of 100 for both effects. The ratios for Nandrolone decanoate and Oxandrolone are derived from their potencies relative to testosterone propionate and methyltestosterone, respectively.
This compound exhibits a favorable anabolic to androgenic ratio, suggesting a greater propensity for muscle-building with reduced androgenic side effects compared to testosterone.[1] However, when compared to Nandrolone decanoate and Oxandrolone, its anabolic potential is more moderate. Nandrolone decanoate is recognized for its strong anabolic effects and comparatively weak androgenic effects.[1] Oxandrolone also demonstrates a significantly higher anabolic-to-androgenic ratio.
Experimental Protocols: The Hershberger Assay
The anabolic and androgenic properties of these compounds are determined using the Hershberger assay, a standardized in vivo bioassay endorsed by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.[2][3][4]
Objective: To determine the androgenic and anabolic activity of a test substance by measuring the weight changes in five specific androgen-dependent tissues in castrated male rats.
Animal Model: Peripubertal male rats, castrated to minimize endogenous androgen influence.
Experimental Groups:
-
Control Group: Administered the vehicle (e.g., corn oil) only.
-
Testosterone Propionate Group (Reference): Administered a standard dose of testosterone propionate to serve as a positive control and benchmark.
-
Test Substance Groups: Administered varying doses of the compound being tested (e.g., this compound).
Procedure:
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions.
-
Castration: Rats are surgically castrated.
-
Dosing: Following a recovery period, daily administration of the test substance, reference standard, or vehicle for a period of 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following five androgen-sensitive tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: The weights of the tissues from the test substance groups are compared to those of the control and testosterone propionate groups. An increase in the weight of the levator ani-bulbocavernosus muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is a primary indicator of androgenic activity.
Visualizing Key Biological and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Workflow of the Hershberger Assay.
The anabolic and androgenic effects of this compound and other AAS are mediated through the androgen receptor. The following diagram illustrates the signaling pathway of the androgen receptor.
Caption: Androgen Receptor Signaling Pathway.
References
In-Vivo Validation of Methenolone Acetate's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vivo comparison of Methenolone acetate with other anabolic-androgenic steroids (AAS), namely Oxandrolone, Testosterone enanthate, and Nandrolone decanoate. The information is intended to support research and drug development efforts by presenting available experimental data on the therapeutic potential of these compounds, particularly in the context of muscle wasting conditions.
Comparative Analysis of Anabolic Effects
The therapeutic potential of this compound and its alternatives lies in their ability to promote muscle growth and preserve lean body mass. The following tables summarize quantitative data from in-vivo studies. It is important to note that direct comparisons are challenging due to variations in study design, including species, subject demographics, dosage, and duration of treatment.
Table 1: Methenolone Enanthate - In-Vivo Data (Preclinical)
| Study Population | Dosage | Duration | Key Findings | Citation |
| Growing female Wistar rats | 10 mg/kg thrice-weekly | 42 days | Significantly increased rate of mixed skeletal muscle protein synthesis compared to controls. | [1] |
| Growing male Wistar rats | 10 mg/kg thrice-weekly | 42 days | No significant difference in the rate of mixed skeletal muscle protein synthesis compared to controls. | [1] |
Table 2: Oxandrolone - In-Vivo Data (Clinical)
| Study Population | Dosage | Duration | Key Findings | Citation |
| Healthy men (60-86 years) | 20 mg/day | 12 weeks | - 3.0 ± 1.5 kg increase in lean body mass. - 12.4 ± 8.4 cm² increase in thigh muscle area. - Significant increases in maximal voluntary muscle strength (leg press, chest press, etc.). | [2] |
| Severely burned children (>40% total body surface area burn) | 0.1 mg/kg/day | 12 weeks (exercise program started at 6 months post-burn) | - Significant increase in the mean percentage of lean body mass compared to placebo and exercise-only groups. - Significant improvement in muscle strength compared to placebo. | [3][4] |
Table 3: Testosterone Enanthate - In-Vivo Data (Clinical)
| Study Population | Dosage | Duration | Key Findings | Citation |
| Healthy nonathletic men | 200 mg/week | 6 months | - 9.6 ± 1.0% increase in fat-free mass. - 19.2 ± 9.5% increase in hip adduction strength. | [5] |
| Healthy young men | 3.5 mg/kg once weekly | 6 weeks | - Significant increase in 1RM bench press strength at 3 and 6 weeks. - Significant increase in body mass at 6 weeks. | [6] |
| Healthy men with diet- and exercise-induced energy deficit | 200 mg/week | 4 weeks | Increased lean body mass compared to the placebo group which maintained it. | [7] |
| Normal male subjects | 3 mg/kg/week | 12 weeks | - 20% mean increase in muscle mass (estimated by creatinine excretion). - 27% mean increase in muscle protein synthesis. | [8] |
Table 4: Nandrolone Decanoate - In-Vivo Data (Clinical)
| Study Population | Dosage | Duration | Key Findings | Citation |
| Experienced male bodybuilders | 200 mg/week | 8 weeks | - 2.6 kg increase in fat-free mass. - 2.2 kg increase in body mass. | [9][10] |
| Castrated male mice with muscle injury | Not specified | 14 and 42 days | - Increased tibialis anterior muscle weight. - Increased percentage of large-diameter muscle fibers. | [11] |
Signaling Pathways
The primary mechanism of action for this compound and the compared AAS involves the activation of the androgen receptor (AR). This initiates a cascade of intracellular events leading to increased protein synthesis and muscle hypertrophy. The PI3K/Akt/mTOR pathway is a key downstream mediator of these anabolic effects.
Caption: General signaling pathway for anabolic-androgenic steroids in muscle cells.
Experimental Protocols
The following are generalized methodologies for key in-vivo experiments to assess the therapeutic potential of anabolic agents on muscle mass and function, primarily in rodent models.
In-Vivo Assessment of Muscle Mass
Objective: To determine the effect of a therapeutic agent on skeletal muscle mass.
Methodology:
-
Animal Model: Utilize a suitable rodent model (e.g., mice or rats) relevant to the condition being studied (e.g., age-related sarcopenia, cachexia models).
-
Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment groups. Administer the therapeutic agent (e.g., this compound) and comparators at predetermined doses and frequencies.
-
In-Life Measurements: Monitor body weight and food intake throughout the study.
-
Ex-Vivo Muscle Dissection: At the study endpoint, euthanize the animals and carefully dissect specific muscles of interest (e.g., gastrocnemius, tibialis anterior, soleus).
-
Muscle Wet Weight: Immediately weigh the dissected muscles on an analytical balance to determine the wet weight.
-
Data Analysis: Compare the muscle weights between the treatment and control groups. Normalize muscle weight to body weight or tibia length to account for differences in animal size. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
Caption: Workflow for in-vivo assessment of muscle mass.
In-Vivo Assessment of Muscle Function
Objective: To evaluate the effect of a therapeutic agent on skeletal muscle strength and endurance.
Methodology:
-
Animal Preparation: Anesthetize the animal and place it on a temperature-controlled platform.
-
Limb Stabilization: Securely fix the knee and ankle of one hindlimb to isolate the muscle group of interest (e.g., tibialis anterior for dorsiflexion or gastrocnemius complex for plantarflexion).
-
Nerve Stimulation: Place electrodes to stimulate the corresponding nerve (e.g., peroneal nerve for tibialis anterior).
-
Force/Torque Measurement: Attach the foot to a force transducer or motor lever arm to measure isometric and/or isotonic contraction force or torque.
-
Experimental Protocol:
-
Twitch and Tetanic Force: Deliver single (twitch) and trains of (tetanic) electrical stimuli to determine the maximal force-generating capacity.
-
Fatigue Protocol: Subject the muscle to repeated contractions over a period to assess resistance to fatigue.
-
Recovery: Monitor force production after the fatigue protocol to evaluate recovery.
-
-
Data Acquisition and Analysis: Record the force/torque output using a data acquisition system. Analyze parameters such as peak twitch tension, peak tetanic tension, rate of force development, and fatigue index.
Caption: Workflow for in-vivo assessment of muscle function.
Conclusion
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Six-week improvements in muscle mass and strength during androgen therapy in older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxandrolone Plus Exercise Increases Muscle Mass, Strength in Children... [medscape.org]
- 4. The Effects of Oxandrolone and Exercise on Muscle Mass and Function in Children With Severe Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Body composition and muscle strength in healthy men receiving testosterone enanthate for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of short-term use of testosterone enanthate on muscular strength and power in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research pick: “Effects of testosterone supplementation on body composition (...)" | PeterBond.org [peterbond.org]
- 8. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of nandrolone decanoate administration on recovery from bupivacaine-induced muscle injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral and Injectable Methenolone Formulations for Research Applications
Methenolone, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) utilized in research for its potential applications in conditions like anemia and muscle wasting diseases. It is available in two primary formulations: an oral version, Methenolone Acetate, and an injectable version, Methenolone Enanthate. This guide provides a comparative analysis of the efficacy of these two formulations, focusing on their pharmacokinetic profiles, mechanism of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Esters
The fundamental difference between the oral and injectable formulations lies in the ester attached to the Methenolone molecule, which dictates the drug's absorption rate and half-life.
This compound (Oral) is characterized by a short acetate ester, leading to rapid absorption and a short biological half-life of approximately 4 to 6 hours. This necessitates frequent daily administration to maintain stable serum concentrations of the active hormone.
Methenolone Enanthate (Injectable) is attached to a much longer enanthate ester. This formulation is administered via intramuscular injection, forming a depot in the muscle tissue from which the steroid is slowly released. This results in a significantly longer half-life of about 10.5 days, allowing for less frequent administration, typically on a weekly or bi-weekly basis.
A key distinction in their metabolic pathways is that the oral acetate form is subject to first-pass metabolism in the liver, which can reduce its bioavailability. The injectable enanthate formulation bypasses this initial hepatic breakdown, leading to a higher survival rate of the active compound. While this compound is not a 17-alpha-alkylated steroid, and thus presents lower liver toxicity compared to many other oral steroids, high doses may still pose a risk of hepatic stress.
Table 1: Comparative Pharmacokinetic Data
| Parameter | This compound (Oral) | Methenolone Enanthate (Injectable) |
| Administration Route | Oral | Intramuscular Injection |
| Active Ester | Acetate | Enanthate |
| Biological Half-Life | 4 - 6 hours | Approximately 10.5 days |
| Dosing Frequency | Daily (often multiple times) | Weekly or Bi-weekly |
| Metabolism | Subject to first-pass liver metabolism | Bypasses first-pass liver metabolism |
| Bioavailability | Lower due to hepatic breakdown | Higher due to avoidance of first-pass effect |
Mechanism of Action and Anabolic Efficacy
Both formulations deliver the same active hormone, Methenolone, which exerts its effects by binding to and activating the androgen receptor (AR) in various tissues, including skeletal muscle. This interaction triggers a cascade of genomic events that increase nitrogen retention and enhance protein synthesis, creating an anabolic environment conducive to the preservation and growth of lean muscle tissue.
A significant characteristic of Methenolone is its inability to aromatize into estrogen, meaning it does not produce estrogenic side effects such as gynecomastia or significant water retention. It is considered to have moderate anabolic effects and weak androgenic properties.
Experimental Protocols
To quantitatively assess and compare the anabolic and androgenic efficacy of different steroid formulations like this compound and Enanthate, the Hershberger assay is the standard in vivo protocol.
Hershberger Assay Protocol
This protocol is designed to measure the anabolic (myotrophic) activity by observing the weight change in the levator ani muscle and the androgenic activity by weight changes in seminal vesicles and the ventral prostate in castrated male rats.
1. Animal Model and Preparation:
-
Species: Peripubertal male rats (e.g., Wistar or Sprague-Dawley).
-
Procedure: Animals are surgically castrated to minimize the influence of endogenous androgens. A recovery period of 7-10 days is observed post-surgery.
2. Grouping and Administration:
-
Animals are divided into groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil).
-
Group 2 (Testosterone Propionate - Reference): Castrated rats receiving a reference androgen at various doses.
-
Group 3 (this compound): Castrated rats receiving this compound at various doses, administered orally via gavage daily.
-
Group 4 (Methenolone Enanthate): Castrated rats receiving Methenolone Enanthate at various doses, administered via subcutaneous or intramuscular injection, with a dosing schedule reflecting its long half-life (e.g., once or twice during the study period).
-
-
Duration: Dosing typically continues for 10 consecutive days.
3. Data Collection and Endpoint Analysis:
-
Body Weight: Recorded daily to monitor overall health and growth.
-
Tissue Dissection: On day 11, animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Levator Ani muscle (anabolic indicator).
-
Ventral Prostate (androgenic indicator).
-
Seminal Vesicles (androgenic indicator).
-
-
Data Analysis: The weights of the target tissues are normalized to body weight. The responses of the test article groups are compared to the vehicle control and the reference standard. The anabolic-to-androgenic ratio is calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues.
Conclusion
The primary determinant of efficacy between oral this compound and injectable Methenolone Enanthate lies in their pharmacokinetic profiles. The injectable formulation offers superior bioavailability by avoiding first-pass liver metabolism and provides more stable, sustained serum hormone concentrations due to its long half-life. This suggests that for research applications requiring consistent and prolonged anabolic support, the enanthate ester is the more efficient delivery system. The acetate form, with its rapid onset and short duration, may be suitable for studies investigating acute effects or those requiring rapid clearance of the compound. The choice of formulation should be guided by the specific aims and required dosing regimen of the research protocol.
Reproducibility of Published Findings on Methenolone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been a subject of interest for its potential therapeutic applications in conditions such as anemia and muscle wasting diseases.[1][2] This guide provides a comparative analysis of published findings on this compound, focusing on its anabolic and androgenic effects, receptor binding affinity, and impact on protein synthesis and nitrogen balance. The objective is to offer a clear and data-driven overview to aid in the reproducibility of experimental results.
Anabolic and Androgenic Effects: The Hershberger Assay
The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic index. The Hershberger assay is a standardized in vivo method used to assess these properties by measuring the weight changes in specific androgen-responsive tissues in castrated male rats. The levator ani muscle is used as a marker of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.
Androgen Receptor Binding Affinity
The anabolic and androgenic effects of this compound are mediated through its binding to the androgen receptor (AR).[2] The affinity of a steroid for the AR is a key factor in its potency. A seminal study by Saartok, Dahlberg, and Gustafsson (1984) provides crucial, albeit dated, quantitative data on the relative binding affinity (RBA) of methenolone to the AR in rat skeletal muscle and prostate tissue.
Table 1: Relative Binding Affinity (RBA) of Methenolone and Other Steroids to the Androgen Receptor (AR) in Rat Tissues [5][6][7]
| Compound | Relative Binding Affinity (RBA) in Skeletal Muscle (%) | Relative Binding Affinity (RBA) in Prostate (%) |
| Methyltrienolone (MT) | 100 | 100 |
| Methenolone | 58 | 54 |
| Testosterone | 51 | 72 |
| 19-Nortestosterone | 77 | 82 |
| Dihydrotestosterone (DHT) | 23 | 96 |
Data from Saartok T, Dahlberg E, Gustafsson JA (1984). The RBA is expressed as a percentage relative to the synthetic androgen methyltrienolone (MT), which is set at 100%.
These findings indicate that methenolone has a strong binding affinity for the androgen receptor in both skeletal muscle and prostate, comparable to that of testosterone. The lower RBA of DHT in muscle is attributed to its rapid metabolism in this tissue.
Impact on Protein Synthesis and Nitrogen Balance
This compound is reported to promote an anabolic state by increasing protein synthesis and enhancing nitrogen retention.[2][3][4] Positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown.
A study investigating the effects of the related compound, methenolone enanthate, in growing female rats demonstrated a significantly increased rate of mixed skeletal muscle protein synthesis compared to control animals.[8][9] While this provides indirect evidence, direct quantitative data on the effects of this compound on protein synthesis rates in cultured muscle cells or in human studies is limited in publicly available literature.
Similarly, while the positive impact of anabolic steroids on nitrogen balance is a well-established principle, specific, quantitative human studies detailing the extent of nitrogen retention with this compound administration are not readily found in recent, accessible publications.
Experimental Protocols
To facilitate the reproducibility of findings related to this compound, detailed methodologies for key experiments are essential.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound to the androgen receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled androgen from the AR.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[3H]-methyltrienolone (R1881) as the radioligand
-
This compound and other test compounds
-
Scintillation counter
Procedure:
-
Prepare cytosol from the ventral prostates of castrated male rats.
-
Incubate a constant concentration of [3H]-R1881 with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound or other competitor steroids.
-
After incubation, separate the bound from the free radioligand.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of this compound to that of a standard compound (e.g., methyltrienolone).
Hershberger Bioassay
This in vivo assay assesses the anabolic and androgenic activity of a substance.
Objective: To determine the anabolic and androgenic potency of this compound in a rat model.
Animal Model: Immature, castrated male rats.
Procedure:
-
Administer this compound at various dose levels to different groups of castrated rats for a period of 7 to 10 days.
-
A control group receives the vehicle only, and a reference group receives a known androgen (e.g., testosterone propionate).
-
At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:
-
Levator ani muscle (anabolic indicator)
-
Ventral prostate (androgenic indicator)
-
Seminal vesicles (androgenic indicator)
-
-
Record the wet weight of each tissue.
-
Calculate the ratio of the anabolic response (levator ani weight) to the androgenic response (prostate and/or seminal vesicle weight) to determine the anabolic-to-androgenic ratio.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound.
Caption: Workflow of the Hershberger Bioassay.
Conclusion
The available literature indicates that this compound is a potent binder to the androgen receptor with a generally accepted favorable anabolic-to-androgenic profile. However, a significant gap exists in the form of publicly accessible, quantitative, and reproducible data from standardized assays such as the Hershberger assay. For researchers and drug development professionals, this highlights the necessity for further controlled studies to generate robust and comparable data. The provided experimental protocols and diagrams offer a framework for such investigations, aiming to enhance the reproducibility and understanding of the pharmacological effects of this compound.
References
- 1. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 3. paulogentil.com [paulogentil.com]
- 4. Effect of an anabolic steroid on nitrogen balance and amino acid patterns after total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Comparative Analysis of Methenolone Acetate's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methenolone acetate, an androgenic-anabolic steroid (AAS), and its effects on gene expression. While direct, quantitative comparative studies on the specific gene expression profile of this compound versus other AAS are limited in publicly available research, this document synthesizes existing knowledge on the mechanism of action of AAS to offer a comparative perspective for research and drug development.
This compound, a derivative of dihydrotestosterone (DHT), exerts its physiological effects primarily by binding to and activating the androgen receptor (AR).[1][2] This interaction triggers a cascade of molecular events, leading to the modulation of gene expression in target tissues, most notably skeletal muscle.[1] The activation of the AR by this compound leads to increased protein synthesis and nitrogen retention, which are the foundational mechanisms for its anabolic effects.[1]
Comparative Overview of this compound and Other Anabolic Steroids
Due to the absence of direct comparative gene expression studies, this table provides a comparison based on established anabolic and androgenic ratings and known general effects. These ratings are relative to testosterone and provide an indication of the potential magnitude of anabolic versus androgenic effects, which are ultimately driven by differential gene expression in various tissues.
| Feature | This compound | Testosterone Enanthate | Nandrolone Decanoate |
| Anabolic Rating | 88 | 100 | 125 |
| Androgenic Rating | 44-57 | 100 | 37 |
| Aromatization | No | Yes | Low |
| Primary Mechanism | Androgen Receptor Agonist | Androgen Receptor Agonist | Androgen Receptor Agonist |
| Reported Effects on Muscle Growth | Lean muscle gains with minimal water retention.[3] | Significant muscle mass and strength gains.[4] | Significant muscle mass gains with low androgenic side effects.[5] |
| Key Regulated Genes (Class Effect) | Likely upregulates genes involved in muscle protein synthesis such as IGF-1 (Insulin-like Growth Factor 1), MYOD1 (Myogenic Differentiation 1), and MYOG (Myogenin), and may decrease expression of muscle atrophy-related genes like MSTN (Myostatin).[5][6][7] | Upregulates anabolic genes including IGF-1 and myogenic regulatory factors.[5] | Upregulates anabolic genes and has been shown to modulate genes involved in muscle development and atrophy.[5][8] |
Note: The anabolic and androgenic ratings are derived from animal assays and provide a theoretical comparison. The actual effects in humans can vary. The regulation of specific genes by this compound is inferred from the general mechanism of action of AAS.
Experimental Protocols
To facilitate further research into the specific effects of this compound on gene expression, a detailed, representative experimental protocol for an in vitro study is provided below. This protocol can be adapted to compare this compound with other AAS.
In Vitro Analysis of AAS Effects on Gene Expression in Skeletal Muscle Cells
1. Cell Culture and Treatment:
-
Cell Line: Human skeletal muscle cells (e.g., C2C12 myoblasts).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum once the cells reach 80-90% confluency.
-
Treatment: Differentiated myotubes are treated with this compound, a comparator AAS (e.g., Testosterone Enanthate, Nandrolone Decanoate), or a vehicle control (e.g., DMSO) at desired concentrations (e.g., 10, 100 nM) for a specified duration (e.g., 24, 48 hours).[9]
2. RNA Extraction:
-
Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent or a column-based RNA purification kit, according to the manufacturer's instructions.[10]
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[9]
-
RNA integrity is assessed using gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.
3. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.[9]
-
Primer Design: Design and validate primers for target genes (e.g., IGF-1, MSTN, MYOD1, MYOG, AR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[11]
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a suitable SYBR Green or TaqMan-based assay.[12]
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify amplicon specificity.[9]
-
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to the housekeeping gene.[9]
4. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.[13][14]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (human or mouse) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.
-
Differential Expression Analysis: Differentially expressed genes between treatment groups are identified using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify biological processes and pathways affected by the treatments.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound on gene expression.
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
This compound, through its interaction with the androgen receptor, modulates the expression of genes that are critical for muscle growth and maintenance. While it is established that AAS as a class influence the expression of key anabolic and catabolic genes, specific comparative data for this compound remains an area for further investigation. The provided experimental framework offers a robust methodology for researchers to conduct such comparative studies, which will be invaluable for a more precise understanding of the unique molecular effects of this compound and for the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.conestogac.on.ca [librarysearch.conestogac.on.ca]
- 7. IGF1 stimulates greater muscle hypertrophy in the absence of myostatin in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrative In Silico and In Vitro Transcriptomics Analysis Revealed Gene Expression Changes and Oncogenic Features of Normal Cholangiocytes after Chronic Alcohol Exposure | MDPI [mdpi.com]
Comparative Proteomic Analysis of Skeletal Muscle Tissues Treated with Methenolone Acetate
A Hypothetical Guide for Researchers
This guide provides a comparative overview of the hypothetical proteomic changes in skeletal muscle tissue following treatment with Methenolone acetate versus a control group. The data presented is synthetically generated based on the known anabolic mechanisms of this compound and is intended to serve as a reference for researchers and drug development professionals. This document outlines the expected molecular outcomes and provides detailed experimental protocols for a typical quantitative proteomics study in this context.
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] It is known for its moderate anabolic effects and weak androgenic properties.[1][2] The primary mechanism of action for this compound involves its role as an agonist for the androgen receptor (AR).[1][2] Upon binding, the Methenolone-AR complex translocates to the cell nucleus and modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[3][4][5] This ultimately contributes to the growth and maintenance of skeletal muscle mass.
This guide explores the anticipated proteomic landscape of skeletal muscle tissue under the influence of this compound, offering insights into the key proteins and pathways that are likely to be affected.
Hypothetical Quantitative Proteomic Data
The following table summarizes the hypothetical quantitative changes in protein expression in skeletal muscle tissue of rats treated with this compound compared to a control group. The data is presented as fold changes, with positive values indicating upregulation and negative values indicating downregulation. These proteins are known to be involved in muscle hypertrophy, protein synthesis, and related biological processes.
| Protein Name | Gene Symbol | Function | Hypothetical Fold Change (this compound vs. Control) |
| Myosin Heavy Chain | MYH7 | Major contractile protein in muscle | 2.5 |
| Actin, Alpha Skeletal Muscle 1 | ACTA1 | Key component of the contractile apparatus | 2.2 |
| Tropomyosin Alpha-1 Chain | TPM1 | Regulates muscle contraction | 1.8 |
| Troponin T, Fast Skeletal Muscle | TNNT3 | Component of the troponin complex | 1.9 |
| Insulin-like Growth Factor 1 | IGF-1 | Promotes muscle growth and proliferation | 2.8 |
| Mechanistic Target of Rapamycin | MTOR | Central regulator of cell growth and protein synthesis | 1.7 |
| Ribosomal Protein S6 Kinase | RPS6KB1 | Downstream effector of mTOR signaling | 1.6 |
| Androgen Receptor | AR | Mediates the effects of androgens | 1.5 |
| Myogenin | MYOG | Myogenic regulatory factor | 2.1 |
| Atrogin-1 (F-box protein 32) | FBXO32 | E3 ubiquitin ligase involved in muscle atrophy | -2.0 |
| Muscle RING-finger protein-1 | MURF1 | E3 ubiquitin ligase involved in muscle atrophy | -1.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway leading to muscle hypertrophy and a standard workflow for a comparative proteomics experiment.
Androgen Receptor Signaling Pathway
Quantitative Proteomics Workflow
Experimental Protocols
The following protocols provide a detailed methodology for a hypothetical comparative proteomic study of this compound-treated tissues.
Animal Treatment and Tissue Collection
-
Animals: Male Wistar rats (8 weeks old) are randomly divided into two groups: a control group and a this compound-treated group.
-
Treatment: The treated group receives daily oral administration of this compound (e.g., 10 mg/kg body weight) for 8 weeks. The control group receives a vehicle solution.
-
Tissue Harvesting: After the treatment period, rats are euthanized, and skeletal muscle tissues (e.g., gastrocnemius) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.
Protein Extraction and Digestion
-
Lysis: Frozen muscle tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).
-
Digestion: Proteins are digested overnight at 37°C with sequencing-grade modified trypsin.
Peptide Labeling and LC-MS/MS Analysis
-
Isobaric Labeling: Digested peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions to enable multiplexed analysis.
-
Liquid Chromatography (LC): The labeled peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Mass Spectrometry (MS): Eluted peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap). Data is acquired in a data-dependent (DDA) or data-independent (DIA) mode.
Data Analysis
-
Protein Identification: The raw MS/MS data is processed using a database search engine (e.g., Sequest or Mascot) against a relevant protein database (e.g., UniProt Rat).
-
Protein Quantification: The relative abundance of proteins between the control and treated groups is determined based on the reporter ion intensities from the isobaric tags.
-
Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins with significantly altered expression levels.
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways enriched among the differentially expressed proteins.
Conclusion
This guide presents a hypothetical framework for the comparative proteomic analysis of skeletal muscle tissue treated with this compound. Based on its known mechanism of action, it is anticipated that this compound would upregulate proteins involved in muscle contraction, protein synthesis, and anabolic signaling pathways, while downregulating proteins associated with muscle atrophy. The provided experimental protocols offer a standardized approach for conducting such a study. Further experimental validation is necessary to confirm these hypothetical findings and to fully elucidate the complex molecular effects of this compound on skeletal muscle.
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. The uses and side effects of methenolone acetate_Chemicalbook [chemicalbook.com]
- 3. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methenolone Acetate: A Guide for Laboratory Professionals
The proper disposal of Methenolone acetate is a critical component of laboratory safety and environmental responsibility. As a regulated anabolic steroid with potential health and environmental risks, adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Regulatory and Safety Overview
This compound is subject to specific disposal regulations due to its classification as a potentially hazardous substance and a controlled substance. Improper disposal can lead to environmental contamination and legal non-compliance.[1][2] Key considerations include federal, state, and local regulations governing pharmaceutical and hazardous waste.[1][3]
| Parameter | Guideline/Regulation | Citation |
| Disposal Method | Incineration in a licensed facility with an afterburner and scrubber is the preferred method. | [3][4][5] |
| Waste Classification | May be considered hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA). | [1][2] |
| Controlled Substance | As a controlled substance, disposal must comply with Drug Enforcement Administration (DEA) regulations. | [1][6] |
| Environmental Protection | Avoid discharge into drains, sewers, water courses, or onto the ground. | [3][7][8] |
| Container Labeling | All waste containers must be clearly labeled with contents, hazards, and accumulation start date. | [9] |
| Waste Containers | Hazardous pharmaceutical waste is typically collected in black, clearly labeled containers. | [2] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
Proper segregation is the first step in the disposal workflow.
-
Do not mix this compound waste with non-hazardous laboratory trash.[10]
-
Collect all solid waste, including contaminated vials, personal protective equipment (PPE), and absorbent materials, in a designated, leak-proof hazardous waste container.[4][5]
-
For liquid forms, absorb the material using a substance like kitty litter or another suitable absorbent before placing it into the container to prevent spills.[5]
-
The container should be clearly labeled as "Hazardous Waste - this compound".[9]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[3][4]
-
For liquid spills, cover with an absorbent material, allow it to be fully absorbed, and then collect it into the hazardous waste container.[8]
-
Clean the spill area thoroughly to remove any residual contamination.[3]
Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[11]
-
Ensure the storage area is away from incompatible materials.[4]
Final Disposal
-
Arrange for the collection and disposal of the waste through a licensed hazardous material disposal company.[3][9]
-
Ensure the chosen company is certified to handle and incinerate pharmaceutical and controlled substance waste in accordance with EPA and DEA regulations.[1][3][6]
-
Maintain all necessary documentation, including waste manifests, as required by your institution and regulatory agencies.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory requirements are met, minimizing risk to laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.[11]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ebusiness.avma.org [ebusiness.avma.org]
- 6. sfenvironment.org [sfenvironment.org]
- 7. lgcstandards.com [lgcstandards.com]
- 8. abmole.com [abmole.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Essential Safety and Logistics for Handling Methenolone Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Methenolone acetate. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure risks and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet guidelines.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from splashes or dust particles of the compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use. | Prevents skin contact and absorption. It is crucial to consult the glove manufacturer's specifications for compatibility with this compound.[1][2] |
| Body Protection | A full-length laboratory coat or impervious clothing. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required when handling powders outside of a certified chemical fume hood or when engineering controls are insufficient to control airborne dust. | Prevents inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for safety and to prevent cross-contamination.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition before commencing any work.
-
Designate a specific area for handling this compound to prevent the contamination of other laboratory areas.
-
-
Handling and Weighing :
-
When weighing the compound, do so within a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Avoid the generation of dust. If working with a solid form, handle it carefully to minimize aerosolization.
-
Use dedicated spatulas and weighing papers for this compound.
-
-
Dissolution and Use in Experiments :
-
When preparing solutions, add the solvent to the solid to minimize dust formation.
-
Clearly label all containers with the compound name and any associated hazards.
-
-
Decontamination and Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's established emergency procedures.
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing papers, gloves, and lab coats) in a dedicated, clearly labeled, and chemically resistant waste container.
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste" and "this compound," along with any other components of the waste stream.
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
-
-
Ultimate Disposal :
-
All waste materials must be disposed of as hazardous waste.
-
Engage a licensed hazardous material disposal company to ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
